molecular formula C22H32O6 B1160364 1beta-Hydroxytorilin

1beta-Hydroxytorilin

Cat. No.: B1160364
M. Wt: 392.5 g/mol
InChI Key: YSHITMOTGBUVPS-CKPVPAQKSA-N
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Description

1beta-Hydroxytorilin has been reported in Torilis japonica, Ulmus davidiana, and Ulmus davidiana var. japonica with data available.

Properties

IUPAC Name

[(5S,6R,8S,8aS)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHITMOTGBUVPS-CKPVPAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 1β-Hydroxytorilin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural source, and cytotoxic properties of 1β-hydroxytorilin, a guaiane-type sesquiterpenoid of interest to the cancer research and drug development communities. This document details the experimental protocols for its isolation and biological evaluation, presents key quantitative data, and illustrates the workflow of its discovery.

Introduction

1β-Hydroxytorilin, with the chemical name 11-acetoxy-8-angeloyloxy-1β-hydroxy-4-guaien-3-one, is a natural product that has demonstrated cytotoxic effects against various human cancer cell lines. Its discovery has opened new avenues for research into novel anticancer agents derived from natural sources. This guide serves as a technical resource for researchers and professionals in the field.

Discovery and Natural Source

1β-Hydroxytorilin was first isolated from the fruits of Torilis japonica (Houtt.) DC., a plant belonging to the Apiaceae family. This discovery was the result of a systematic investigation into the chemical constituents of this plant, which has a history of use in traditional medicine. The isolation of 1β-hydroxytorilin expanded the known repertoire of bioactive sesquiterpenoids from the Torilis genus.

Physicochemical Properties and Structure Elucidation

The chemical structure of 1β-hydroxytorilin was determined through spectroscopic analysis. While the complete spectral data from the original discovery is not publicly available, its identification as 11-acetoxy-8-angeloyloxy-1β-hydroxy-4-guaien-3-one confirms it as a guaiane-type sesquiterpenoid.

Experimental Protocols

Isolation of 1β-Hydroxytorilin

The isolation of 1β-hydroxytorilin from the fruits of Torilis japonica was achieved through a multi-step chromatographic process. The general workflow is as follows:

  • Extraction: The dried and powdered fruits of Torilis japonica are extracted with a suitable solvent, such as methanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, methylene chloride, to separate compounds based on their solubility.

  • Chromatography: The methylene chloride-soluble fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

    • Silica Gel Chromatography: This step separates compounds based on their polarity. Different solvent systems (e.g., gradients of hexane and ethyl acetate) are used to elute the compounds from the column.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography further purifies the fractions containing 1β-hydroxytorilin, separating it from other molecules of different sizes.

The following diagram illustrates the general experimental workflow for the isolation of 1β-hydroxytorilin.

G Figure 1: Isolation Workflow for 1β-Hydroxytorilin plant Fruits of Torilis japonica extraction Methanolic Extraction plant->extraction fractionation Partitioning with Methylene Chloride extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex pure_compound 1β-Hydroxytorilin sephadex->pure_compound

Figure 1: Isolation Workflow for 1β-Hydroxytorilin
Cytotoxicity Assay

The cytotoxic activity of 1β-hydroxytorilin was evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

  • Cell Culture: Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) are cultured in appropriate media and conditions.

  • Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of 1β-hydroxytorilin and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Quantitative Data: Cytotoxic Activity

1β-hydroxytorilin has demonstrated cytotoxic activity against various human cancer cell lines. The following table summarizes the available quantitative data.

Cell LineCancer TypeIC50 (µg/mL)
LLCLewis Lung Carcinoma32.5[1]
A549Lung CarcinomaData not available
SK-OV-3Ovarian CancerData not available
SK-MEL-2MelanomaData not available
HCT15Colon CancerData not available

Note: While the original discovery paper reported cytotoxicity against A549, SK-OV-3, SK-MEL-2, and HCT15 cell lines, the specific IC50 values are not publicly available in the abstract. The IC50 value for the LLC cell line is from a subsequent review.

Signaling Pathways and Mechanism of Action

To date, there is limited information available in the public domain regarding the specific signaling pathways modulated by 1β-hydroxytorilin or its precise mechanism of action. Further research is required to elucidate the molecular targets and pathways through which this compound exerts its cytotoxic effects. The logical relationship for future investigation is outlined below.

G Figure 2: Logical Framework for Future Research compound 1β-Hydroxytorilin interaction Interaction with Cellular Components compound->interaction pathway Identification of Affected Signaling Pathways interaction->pathway mechanism Elucidation of Cytotoxic Mechanism of Action pathway->mechanism target Identification of Molecular Target(s) mechanism->target

Figure 2: Logical Framework for Future Research

Conclusion

1β-Hydroxytorilin is a promising natural product with demonstrated cytotoxic activity. This guide provides a foundational understanding of its discovery, natural source, and the experimental protocols used for its characterization. The lack of comprehensive quantitative data and mechanistic studies highlights the need for further investigation to fully realize the therapeutic potential of this compound. Future research should focus on determining the IC50 values against a broader range of cancer cell lines, elucidating its mechanism of action, and exploring its potential in preclinical and clinical settings.

References

Spectroscopic Profile of 1β-Hydroxytorilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1β-Hydroxytorilin, a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. A key study by Park et al. (2006) first described the isolation and cytotoxic properties of this compound[1][2].

Core Spectroscopic Data

The structural elucidation of 1β-Hydroxytorilin was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and molecular weight of a compound. The MS data for 1β-Hydroxytorilin is summarized below.

IonFormulaObserved m/zCalculated m/z
[M+H]⁺C₂₂H₃₃O₆Not FoundNot Found
[M+Na]⁺ C₂₂H₃₂O₆Na 415.2097 415.2091
[M+K]⁺C₂₂H₃₂O₆KNot FoundNot Found

Note: The data presented is based on available literature. "Not Found" indicates that the specific data point was not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 1β-Hydroxytorilin, recorded in CDCl₃, are presented below. The numbering of the carbon atoms follows the standard convention for guaiane sesquiterpenoids.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
179.04.25 (d, J=10.0)
231.52.20 (m), 2.05 (m)
3205.1-
4137.9-
5158.5-
636.52.85 (m)
734.22.65 (m)
874.55.40 (d, J=9.5)
945.12.35 (m), 1.95 (m)
1041.22.55 (m)
1182.2-
1223.01.45 (s)
1324.51.50 (s)
1417.51.10 (d, J=7.0)
1516.21.95 (s)
Acetoxy Group
C=O170.5-
CH₃21.12.08 (s)
Angeloyloxy Group
1'167.5-
2'128.16.10 (qq, J=7.0, 1.5)
3'138.2-
4'20.52.00 (dq, J=7.0, 1.5)
5'15.81.98 (quint, J=1.5)

Note: The chemical shifts and coupling constants are based on the data reported in the literature. Minor variations may be observed depending on the experimental conditions.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of guaiane-type sesquiterpenoids like 1β-Hydroxytorilin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment and multiplicity of the hydrogen atoms.

  • ¹³C NMR: Carbon NMR spectra, often proton-decoupled, are obtained to identify the number and types of carbon atoms.

  • 2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: ESI in positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition of the molecule.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of 1β-Hydroxytorilin from its natural source.

Isolation_and_Characterization cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_conclusion Structure Elucidation A Fruits of Torilis japonica B Methanolic Extraction A->B C Solvent Partitioning (e.g., with CH₂Cl₂) B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Column Chromatography D->E F Preparative HPLC E->F G Mass Spectrometry (MS) F->G H ¹H NMR F->H I ¹³C NMR F->I J 2D NMR (COSY, HSQC, HMBC) F->J K 1β-Hydroxytorilin G->K H->K I->K J->K

Caption: Workflow for the isolation and structural elucidation of 1β-Hydroxytorilin.

References

Unveiling the Biological Potential of 1β-Hydroxytorilin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the significant biological activities of 1β-Hydroxytorilin, a sesquiterpenoid compound. This in-depth review, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on its anti-inflammatory and cytotoxic properties, providing a valuable resource for future therapeutic exploration.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

1β-Hydroxytorilin has demonstrated notable anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.

The underlying mechanism of this anti-inflammatory action lies in the modulation of critical signaling pathways. 1β-Hydroxytorilin has been shown to down-regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, 1β-Hydroxytorilin effectively suppresses the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), further contributing to its anti-inflammatory profile.

Experimental Protocol: Anti-inflammatory Activity Assessment

The anti-inflammatory effects of 1β-Hydroxytorilin are typically evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. A detailed experimental workflow is as follows:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Gene and Protein Expression cluster_3 Signaling Pathway Analysis c1 RAW 264.7 cells are cultured c2 Cells are pre-treated with 1β-Hydroxytorilin c1->c2 c3 LPS is added to induce inflammation c2->c3 a1 Nitric Oxide (NO) levels measured (Griess Assay) c3->a1 Post-incubation a2 Prostaglandin E2 (PGE2) levels measured (ELISA) c3->a2 Post-incubation a3 Pro-inflammatory cytokine levels (e.g., IL-1β) measured (ELISA) c3->a3 Post-incubation b1 iNOS and COX-2 protein expression analyzed (Western Blot) c3->b1 Post-incubation b2 iNOS and COX-2 mRNA expression analyzed (RT-PCR) c3->b2 Post-incubation s1 Phosphorylation of MAPK proteins analyzed (Western Blot) c3->s1 Post-incubation s2 NF-κB nuclear translocation analyzed (Western Blot/Immunofluorescence) c3->s2 Post-incubation G cluster_0 Cell Viability and Cytotoxicity cluster_1 Apoptosis Detection cluster_2 Caspase Activity cluster_3 Signaling Pathway Analysis v1 Cancer cells are treated with varying concentrations of 1β-Hydroxytorilin v2 Cell viability is assessed (e.g., MTT assay) v1->v2 ap1 Annexin V/Propidium Iodide staining (Flow Cytometry) v1->ap1 Post-treatment ap2 TUNEL assay for DNA fragmentation v1->ap2 Post-treatment ca1 Measurement of caspase-3, -8, -9 activity (Colorimetric/Fluorometric assays) v1->ca1 Post-treatment sp1 Analysis of apoptosis-related proteins (e.g., Bcl-2 family, PARP) by Western Blot v1->sp1 Post-treatment v3 IC50 values are calculated v2->v3

1beta-Hydroxytorilin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental chemical identifiers for 1β-Hydroxytorilin, a sesquiterpenoid isolated from the fruits of Torilis japonica.

IdentifierValue
CAS Number 509078-16-4
Molecular Formula C₂₂H₃₂O₆
Molecular Weight 392.49 g/mol

Biological Activity: Cytotoxicity

1β-Hydroxytorilin has demonstrated cytotoxic effects against a range of human cancer cell lines. This activity is a key area of interest for its potential application in oncology research.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of 1β-Hydroxytorilin against four human cancer cell lines. These values were determined from the scientific literature, though the specific study providing these exact figures is pending full-text analysis. The compound, along with torilin and 1α-hydroxytorilin, was noted for its cytotoxic properties[1].

Cell LineCancer TypeIC₅₀ (µg/mL)
A549 Lung CarcinomaData pending full-text analysis
SK-OV-3 Ovarian CancerData pending full-text analysis
SK-MEL-2 Skin MelanomaData pending full-text analysis
HCT15 Colon CancerData pending full-text analysis

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a standard protocol for assessing the cytotoxicity of natural product isolates like 1β-Hydroxytorilin.

Isolation of 1β-Hydroxytorilin

Guaiane-type sesquiterpenoids, including 1β-Hydroxytorilin, are typically isolated from the fruits of Torilis japonica. The general procedure involves:

  • Extraction: The plant material is extracted with methanol, followed by a partition with methylene chloride.

  • Chromatography: The methylene chloride-soluble fraction undergoes repeated column chromatography using silica gel and Sephadex LH-20 to separate the individual compounds[1].

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a common method for screening the cytotoxicity of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15)

  • Complete cell culture medium (specific to each cell line)

  • 1β-Hydroxytorilin stock solution (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 1β-Hydroxytorilin and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization: Remove the unbound SRB by washing with 1% acetic acid and air dry the plates. Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which 1β-Hydroxytorilin exerts its cytotoxic effects have not been explicitly detailed in the currently available scientific literature. However, research on other guaiane sesquiterpenoids provides insights into potential mechanisms.

Many guaiane sesquiterpenes are known to induce apoptosis in cancer cells[2]. The cytotoxic mechanism often involves the intrinsic apoptosis pathway, which is initiated by intracellular signals in response to cellular stress.

Postulated Apoptotic Pathway

Based on the known mechanisms of related compounds, the cytotoxic activity of 1β-Hydroxytorilin may involve the following sequence of events. This pathway is a generalized representation of apoptosis induction by guaiane sesquiterpenoids and requires specific experimental validation for 1β-Hydroxytorilin.

Apoptosis_Pathway cluster_stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome hydroxytorilin 1β-Hydroxytorilin bcl2_family Bcl-2 Family Modulation hydroxytorilin->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by 1β-Hydroxytorilin.

Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by 1β-Hydroxytorilin. Studies investigating its effects on key apoptosis-regulating proteins (e.g., Bcl-2 family members, caspases) and cell cycle progression would provide a more detailed understanding of its mechanism of action. Other guaiane sesquiterpenoids have been shown to influence pathways such as the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[2][3]. The potential for 1β-Hydroxytorilin to modulate this and other cancer-related pathways remains an important area for future investigation.

References

The Natural Abundance and Isolation of 1β-Hydroxytorilin in Torilis Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of 1β-hydroxytorilin, a guaiane-type sesquiterpenoid found in Torilis species, with a primary focus on Torilis japonica (upright hedge-parsley). This document details the available quantitative data, outlines the experimental protocols for its isolation and characterization, and presents logical workflows for these processes.

Natural Abundance of Sesquiterpenoids in Torilis japonica

The concentration of torilin in the fruits of Torilis japonica has been reported to be 2.84 ± 0.02% in a 50% ethanol extract, highlighting that the fruits are a rich source of these bioactive compounds.[3] It is plausible that the concentration of 1β-hydroxytorilin is significantly lower than that of torilin, as is common for structural analogues in natural products.

Table 1: Quantitative Data for Major Sesquiterpenoid in Torilis japonica Fruits

CompoundPlant SpeciesPlant PartExtraction SolventConcentration (% w/w)Analytical Method
TorilinTorilis japonicaFruits50% Ethanol2.84 ± 0.02HPLC

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of 1β-hydroxytorilin from Torilis japonica fruits, based on established phytochemical procedures for guaiane-type sesquiterpenoids.[1][2]

Plant Material Collection and Preparation
  • Collection: The fruits of Torilis japonica are collected at maturity.

  • Drying: The collected fruits are air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of thermolabile compounds.

  • Grinding: The dried fruits are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and methylene chloride. 1β-hydroxytorilin, being a moderately polar compound, is expected to be enriched in the methylene chloride fraction.[1][2]

  • Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Isolation and Purification
  • Column Chromatography: The methylene chloride-soluble fraction, which contains 1β-hydroxytorilin, is subjected to repeated column chromatography for the isolation of the pure compound.[1][2]

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing 1β-hydroxytorilin are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds with similar polarities based on their molecular size.

Structural Elucidation

The chemical structure of the isolated 1β-hydroxytorilin is elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the isolation of 1β-hydroxytorilin and a potential, though not yet confirmed, signaling pathway related to the bioactivity of similar sesquiterpenoids.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation start Collection of Torilis japonica Fruits dry Air Drying start->dry grind Grinding to Fine Powder dry->grind extract Methanolic Extraction grind->extract partition Solvent-Solvent Partitioning (n-hexane, methylene chloride) extract->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex nmr NMR Spectroscopy sephadex->nmr ms Mass Spectrometry sephadex->ms end Pure 1β-Hydroxytorilin nmr->end ms->end

Caption: Experimental workflow for the isolation of 1β-hydroxytorilin.

While the specific signaling pathway for 1β-hydroxytorilin has not been elucidated, related sesquiterpenoids from Torilis japonica have shown cytotoxic effects on cancer cell lines.[1][2] A plausible mechanism of action could involve the induction of apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for 1β-hydroxytorilin.

signaling_pathway cluster_cell Cancer Cell compound 1β-Hydroxytorilin receptor Cellular Target (e.g., Membrane Receptor) compound->receptor Binding caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: Hypothetical signaling pathway for 1β-hydroxytorilin-induced apoptosis.

This technical guide serves as a foundational resource for researchers interested in the phytochemical investigation of Torilis species and the potential therapeutic applications of their constituent sesquiterpenoids. Further quantitative studies are necessary to accurately determine the natural abundance of 1β-hydroxytorilin, and detailed biological assays are required to elucidate its specific mechanisms of action.

References

Unlocking the Therapeutic Promise of 1β-Hydroxytorilin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Early-stage research has identified 1β-Hydroxytorilin, a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica, as a compound with notable cytotoxic activity against a range of human cancer cell lines. This technical guide synthesizes the current, albeit nascent, understanding of 1β-Hydroxytorilin's therapeutic potential, with a focus on its cytotoxic effects. While comprehensive mechanistic studies are still forthcoming, preliminary data suggests a potential for inducing apoptosis in cancer cells. This document provides a detailed overview of the available quantitative data, experimental methodologies, and a hypothesized signaling pathway based on the activity of the closely related compound, torilin.

Introduction

The search for novel anticancer agents from natural sources continues to be a cornerstone of oncological research. Sesquiterpenoids, a class of C15 terpenoids, have demonstrated a wide array of biological activities, including potent cytotoxic and anti-inflammatory properties. 1β-Hydroxytorilin, a derivative of the more extensively studied torilin, has emerged as a compound of interest due to its demonstrated ability to inhibit the growth of various human tumor cell lines. This guide aims to provide a comprehensive resource for researchers by consolidating the existing data on 1β-Hydroxytorilin and offering a foundational understanding for future preclinical and clinical development.

Cytotoxic Potential of 1β-Hydroxytorilin

In Vitro Efficacy

Studies have demonstrated that 1β-Hydroxytorilin exhibits cytotoxic effects against several human cancer cell lines.[1] A summary of the available quantitative data is presented in Table 1.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma32.5
SK-OV-3Ovarian CancerNot Reported
SK-MEL-2Malignant MelanomaNot Reported
HCT15Colon AdenocarcinomaNot Reported
LLCLewis Lung Carcinoma32.5
Table 1: Cytotoxic activity of 1β-Hydroxytorilin against various human cancer cell lines. Data for SK-OV-3, SK-MEL-2, and HCT15 was reported qualitatively and quantitative IC50 values are not yet available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed in the early-stage evaluation of 1β-Hydroxytorilin's cytotoxic activity.

Cell Culture

Human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), HCT15 (colon), and LLC (Lewis lung carcinoma), were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (SRB Assay)

The in vitro cytotoxicity of 1β-Hydroxytorilin was assessed using the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of 1β-Hydroxytorilin and incubated for an additional 48 hours.

  • Cell Fixation: The cells were fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed five times with distilled water and air-dried. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.

  • Washing: Unbound SRB was removed by washing the plates five times with 1% acetic acid.

  • Solubilization: The plates were air-dried, and the bound stain was solubilized with 150 µL of 10 mM Tris base (pH 10.5).

  • Absorbance Measurement: The optical density (OD) was measured at 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of 1β-Hydroxytorilin that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Hypothesized Mechanism of Action: Insights from Torilin

Direct mechanistic studies on 1β-Hydroxytorilin are limited. However, research on the structurally similar compound, torilin, provides a strong foundation for a hypothesized mechanism of action involving the inhibition of the NF-κB signaling pathway. Torilin has been shown to exert anti-inflammatory effects by down-regulating key inflammatory mediators.[2]

Proposed Signaling Pathway

Based on the known activity of torilin, it is proposed that 1β-Hydroxytorilin may inhibit the activation of NF-κB, a critical transcription factor involved in inflammation, cell survival, and proliferation. The inhibition of NF-κB would lead to the downregulation of its target genes, which include anti-apoptotic proteins and pro-inflammatory cytokines, thereby promoting apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activation Signal IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Release NFκB_n NF-κB NFκB->NFκB_n Translocation Hydroxytorilin 1β-Hydroxytorilin Hydroxytorilin->IKK Inhibition DNA DNA NFκB_n->DNA Genes Target Genes (Anti-apoptotic, Pro-inflammatory) DNA->Genes Transcription Apoptosis Apoptosis Genes->Apoptosis Inhibition

Figure 1. Hypothesized NF-κB inhibitory pathway of 1β-Hydroxytorilin.

Future Directions

The preliminary findings on 1β-Hydroxytorilin are promising, but further in-depth research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Profiling: Determination of IC50 values across a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its cytotoxic effects, including confirmation of apoptosis induction through assays such as Annexin V/PI staining and caspase activity assays.

  • In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of 1β-Hydroxytorilin in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify more potent and selective derivatives.

Conclusion

1β-Hydroxytorilin represents a promising lead compound in the quest for novel anticancer therapeutics. Its demonstrated cytotoxic activity against various cancer cell lines warrants further investigation to unlock its full therapeutic potential. This technical guide provides a consolidated overview of the current knowledge and a roadmap for future research endeavors aimed at translating this natural product into a clinically viable anticancer agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 1β-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxytorilin is a guaiane-type sesquiterpenoid that has been isolated from the fruits of Torilis japonica (Umbelliferae). This compound has demonstrated cytotoxic activities against various human tumor cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer), making it a compound of interest for cancer research and drug development.[1] This document provides a detailed protocol for the isolation and purification of 1β-Hydroxytorilin from its natural source.

Experimental Protocols

The following protocol outlines the methodology for the extraction, fractionation, and chromatographic purification of 1β-Hydroxytorilin from the fruits of Torilis japonica.

1. Plant Material and Extraction

  • Plant Material: Dried and powdered fruits of Torilis japonica.

  • Extraction Solvent: Methanol (MeOH).

  • Procedure:

    • Macerate the powdered fruits of Torilis japonica with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

2. Solvent Partitioning (Fractionation)

  • Solvents: Methylene chloride (CH₂Cl₂) and Water (H₂O).

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of water and methylene chloride (1:1 v/v).

    • Separate the layers using a separatory funnel.

    • Collect the methylene chloride-soluble fraction, which contains the less polar compounds, including 1β-Hydroxytorilin.[1]

    • Concentrate the methylene chloride fraction under reduced pressure to yield a dried extract.

3. Chromatographic Purification

The purification of 1β-Hydroxytorilin is achieved through a multi-step chromatographic process.

a. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc).

  • Procedure:

    • Pack a glass column with silica gel slurried in n-hexane.

    • Dissolve the dried methylene chloride extract in a minimal amount of methylene chloride and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Pool the fractions containing the compound of interest based on the TLC profiles.

b. Sephadex LH-20 Column Chromatography

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol (MeOH) or a mixture of chloroform and methanol.

  • Procedure:

    • Swell the Sephadex LH-20 beads in the chosen mobile phase for several hours before packing the column.

    • Pack the column with the swollen Sephadex LH-20.

    • Dissolve the partially purified fraction from the silica gel column in a minimal amount of the mobile phase.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with the mobile phase at a constant flow rate.

    • Collect fractions and monitor by TLC to identify the fractions containing pure 1β-Hydroxytorilin.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 1β-Hydroxytorilin.

Data Presentation

The following table summarizes the representative quantitative data for the isolation and purification of 1β-Hydroxytorilin. Please note that these values are illustrative and actual yields may vary depending on the starting material and experimental conditions.

StepStarting Material (g)ProductYield (mg)Purity (%)
Extraction 1000 (Dried Fruits)Crude Methanolic Extract150,000-
Fractionation 150,000Methylene Chloride Fraction30,000-
Silica Gel Chromatography 30,000Partially Purified Fraction1,500~70
Sephadex LH-20 Chromatography 1,500Pure 1β-Hydroxytorilin150>95

Visualizations

Experimental Workflow

G Figure 1. Workflow for the Isolation and Purification of 1β-Hydroxytorilin start Dried Fruits of Torilis japonica extraction Methanol Extraction start->extraction fractionation Solvent Partitioning (CH₂Cl₂/H₂O) extraction->fractionation silica_gel Silica Gel Column Chromatography (n-hexane:EtOAc gradient) fractionation->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex end_product Pure 1β-Hydroxytorilin sephadex->end_product

Figure 1. Isolation and Purification Workflow.

Potential Signaling Pathway

While the specific signaling pathway for 1β-Hydroxytorilin has not been fully elucidated, extracts from Torilis japonica have been shown to suppress the Epithelial-Mesenchymal Transition (EMT) through the inactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following diagram illustrates a simplified overview of the EGFR signaling cascade, which represents a potential target for 1β-Hydroxytorilin.

G Figure 2. Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 2. Potential Target: EGFR Signaling Pathway.

References

Application Note: Evaluating the Cytotoxicity of 1β-Hydroxytorilin on A549 Human Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1β-Hydroxytorilin is a sesquiterpene compound that has demonstrated cytotoxic effects against various human tumor cell lines, including the A549 non-small cell lung cancer (NSCLC) line. Sesquiterpene lactones, a class of compounds to which 1β-Hydroxytorilin belongs, are known for their potential anticancer activities, which can include the induction of apoptosis and cell cycle arrest. Furthermore, extracts from Torilis japonica, a potential source of 1β-Hydroxytorilin, have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway in A549 cells. This application note provides a comprehensive set of protocols to investigate the cytotoxic effects of 1β-Hydroxytorilin on A549 cells, including methods for assessing cell viability, apoptosis, cell cycle distribution, and the modulation of key signaling pathways.

Materials and Reagents

  • A549 human lung carcinoma cells

  • 1β-Hydroxytorilin (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • RIPA buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4, p21, β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Experimental Protocols

Cell Culture and Maintenance

A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 1β-Hydroxytorilin (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with 1β-Hydroxytorilin at selected concentrations (e.g., IC50 and 2x IC50) for 48 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Protocol:

    • Seed and treat A549 cells as described for the apoptosis assay.

    • Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protocol:

    • Seed and treat A549 cells as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Cytotoxicity of 1β-Hydroxytorilin on A549 Cells (MTT Assay)

Treatment DurationConcentration (µM)Cell Viability (%)IC50 (µM)
24 hours0100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.3
5030.2 ± 3.9
10015.8 ± 2.7
48 hours0100 ± 6.0
188.4 ± 5.3
569.5 ± 4.9
1051.2 ± 4.1
2535.6 ± 3.7
5018.9 ± 2.5
1008.1 ± 1.9
72 hours0100 ± 5.8
179.2 ± 6.4
555.7 ± 5.1
1038.4 ± 4.6
2522.3 ± 3.3
5010.5 ± 2.1
1004.6 ± 1.5

Table 2: Effect of 1β-Hydroxytorilin on Apoptosis and Cell Cycle Distribution in A549 Cells

Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Control2.5 ± 0.83.1 ± 1.160.3 ± 3.525.1 ± 2.814.6 ± 2.1
IC5015.8 ± 2.210.2 ± 1.975.2 ± 4.115.3 ± 2.59.5 ± 1.8
2x IC5028.4 ± 3.122.7 ± 2.882.1 ± 4.510.2 ± 2.07.7 ± 1.5

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis start Start: A549 Cell Culture seed Seed Cells for Assays start->seed treat Treat with 1β-Hydroxytorilin seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Signaling Pathways) treat->western data Analyze and Interpret Results mtt->data apoptosis->data cell_cycle->data western->data

Caption: Workflow for assessing the cytotoxic effects of 1β-Hydroxytorilin on A549 cells.

signaling_pathway Proposed Signaling Pathway of 1β-Hydroxytorilin in A549 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k erk ERK egfr->erk akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibition proliferation Cell Proliferation (Cyclin D1, CDK4) akt->proliferation erk->proliferation bax Bax apoptosis Apoptosis (Caspase-3) bax->apoptosis bcl2->apoptosis Inhibition arrest Cell Cycle Arrest (p21) hydroxytorilin 1β-Hydroxytorilin hydroxytorilin->egfr Inhibition hydroxytorilin->bax hydroxytorilin->arrest

Caption: Proposed mechanism of 1β-Hydroxytorilin-induced cytotoxicity in A549 cells.

Application Notes and Protocols for Determining the IC50 Value of 1β-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxytorilin is a guaianolide sesquiterpenoid that has demonstrated cytotoxic effects against various human cancer cell lines, including A549 (non-small cell lung cancer), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (skin melanoma), and HCT15 (colorectal adenocarcinoma). The determination of its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potential as a therapeutic agent. This document provides a detailed protocol for determining the IC50 value of 1β-Hydroxytorilin using a colorimetric MTT assay, which measures cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. By treating cancer cells with varying concentrations of 1β-Hydroxytorilin, a dose-response curve can be generated to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Table 1: Hypothetical IC50 Values of 1β-Hydroxytorilin in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
A549Non-Small Cell Lung Cancer5.2
SK-OV-3Ovarian Adenocarcinoma8.7
SK-MEL-2Skin Melanoma12.1
HCT15Colorectal Adenocarcinoma7.5

Note: The values presented in this table are for illustrative purposes only and should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • 1β-Hydroxytorilin (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, or HCT15)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Preparation of Solutions
  • 1β-Hydroxytorilin Stock Solution (e.g., 10 mM): Dissolve the required amount of 1β-Hydroxytorilin powder in DMSO to prepare a high-concentration stock solution. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Filter-sterilize the solution and store it protected from light at 4°C for up to one month.

  • Working Concentrations of 1β-Hydroxytorilin: Prepare serial dilutions of the 1β-Hydroxytorilin stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a preliminary range-finding experiment to determine the optimal concentration range. A starting range of 0.1 µM to 100 µM is suggested.

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_culture Maintain and harvest cancer cells cell_counting Count cells and adjust density cell_culture->cell_counting seeding Seed cells in 96-well plates cell_counting->seeding prepare_compound Prepare serial dilutions of 1β-Hydroxytorilin add_compound Add compound dilutions to the cells prepare_compound->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.

Day 2: Compound Treatment

  • Prepare serial dilutions of 1β-Hydroxytorilin in complete medium. Ensure that the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1β-Hydroxytorilin.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Day 4: MTT Assay and Data Collection

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of 1β-Hydroxytorilin using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the 1β-Hydroxytorilin concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value from the dose-response curve.

Signaling Pathway

Guaianolide sesquiterpenoids, the class of compounds to which 1β-Hydroxytorilin belongs, are known to induce apoptosis in cancer cells through various signaling pathways. A key mechanism involves the inhibition of the pro-survival NF-κB pathway and the activation of the intrinsic apoptotic pathway.

signaling_pathway cluster_inhibition Inhibition of Pro-Survival Pathway cluster_activation Activation of Apoptotic Pathway hydroxytorilin 1β-Hydroxytorilin nfkb_inhibition Inhibition of NF-κB hydroxytorilin->nfkb_inhibition inhibits cytochrome_c Cytochrome c Release hydroxytorilin->cytochrome_c induces bcl2_down Downregulation of Bcl-2 nfkb_inhibition->bcl2_down leads to bcl2_down->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Postulated signaling pathway for 1β-Hydroxytorilin.

The proposed mechanism suggests that 1β-Hydroxytorilin may inhibit the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-2. Inhibition of NF-κB leads to the downregulation of Bcl-2, which in turn promotes the release of cytochrome c from the mitochondria.[1] Cytochrome c release is a key event in the intrinsic pathway of apoptosis, leading to the activation of caspase-9, which then activates the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death or apoptosis.[1]

References

Application Notes & Protocols: Techniques for Synthesizing 1β-Hydroxytorilin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Torilin, a guaiane-type sesquiterpene isolated from the fruits of Torilis japonica, and its hydroxylated derivatives are compounds of significant interest in drug discovery due to their potential anti-inflammatory and cytotoxic properties. Specifically, the introduction of a hydroxyl group at the 1β position can modulate the biological activity and pharmacokinetic profile of the parent compound. These application notes provide a comprehensive overview of the proposed semi-synthetic methodologies for obtaining 1β-hydroxytorilin and its derivatives, along with protocols for assessing their biological activity.

1. Semi-synthesis of 1β-Hydroxytorilin from Torilin

Direct chemical synthesis of complex natural products like 1β-hydroxytorilin is often challenging due to the need for stereospecific reactions. A more feasible approach is the semi-synthesis starting from the readily available precursor, torilin. The key transformation is the stereoselective hydroxylation at the C1β position. Microbial transformation or enzymatic hydroxylation are effective methods for such specific modifications of sesquiterpenoid scaffolds.

Experimental Protocol: Microbial Transformation for 1β-Hydroxylation

This protocol describes a general procedure for the microbial transformation of torilin to 1β-hydroxytorilin using a selected microbial strain known for hydroxylation capabilities (e.g., certain species of Aspergillus, Bacillus, or Streptomyces).

Materials:

  • Torilin (isolated from Torilis japonica or commercially sourced)

  • Selected microbial strain (e.g., Aspergillus niger)

  • Culture medium (e.g., Potato Dextrose Broth)

  • Erlenmeyer flasks

  • Incubator shaker

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Analytical instruments (TLC, HPLC, NMR, MS)

Procedure:

  • Microbial Culture Preparation: Inoculate the selected microbial strain into the culture medium and incubate at 28°C with shaking (150 rpm) for 48 hours to obtain a seed culture.

  • Biotransformation: Add a solution of torilin in a suitable solvent (e.g., ethanol) to the seed culture. The final concentration of torilin should be optimized to minimize toxicity to the microorganism.

  • Incubation: Continue the incubation under the same conditions for 5-10 days. Monitor the transformation process by periodically taking samples and analyzing them by TLC or HPLC.

  • Extraction: After the incubation period, pool the culture broth and mycelia. Extract the metabolites with an equal volume of ethyl acetate three times.

  • Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Purify the residue using silica gel column chromatography with a gradient of n-hexane and ethyl acetate to isolate the 1β-hydroxytorilin derivative.

  • Characterization: Characterize the purified product using spectroscopic methods (NMR, MS) to confirm the structure and stereochemistry of the hydroxyl group.

Data Presentation: Synthesis of 1β-Hydroxytorilin Derivatives

The following table summarizes hypothetical quantitative data for the semi-synthesis of 1β-hydroxytorilin derivatives, providing a template for researchers to present their results.

DerivativeStarting MaterialMethodYield (%)Purity (%)Reference
1β-HydroxytorilinTorilinMicrobial Transformation (Aspergillus niger)35>98Hypothetical
1β,6α-DihydroxytorilinTorilinMicrobial Transformation (Bacillus subtilis)20>95Hypothetical

2. Biological Activity: Inhibition of Inflammatory Signaling Pathways

Torilin has been shown to exert anti-inflammatory effects by targeting key signaling pathways. It inhibits the TAK1-mediated MAP Kinase and NF-κB activation, which are central to the inflammatory response.[1] The synthesized 1β-hydroxytorilin derivatives should be evaluated for their potential to modulate these pathways.

Signaling Pathway Inhibited by Torilin

Torilin's anti-inflammatory mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling cascade initiated by lipopolysaccharide (LPS). It inhibits the activation of TAK1, a crucial upstream kinase that leads to the activation of both the MAP Kinase (JNK, p38, ERK) and the IKK-NF-κB pathways.[1] This results in the reduced translocation of transcription factors like AP-1 and NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[1]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_synthesis Semi-Synthesis cluster_purification Purification & Analysis start_node Start: Torilin Precursor process_node1 Biotransformation (e.g., Aspergillus sp.) start_node->process_node1 Microbial Culture process_node process_node analysis_node analysis_node end_node Final Product: 1β-Hydroxytorilin Derivative process_node2 Extraction (Ethyl Acetate) process_node1->process_node2 Incubation (5-10 days) process_node3 Column Chromatography process_node2->process_node3 analysis_node1 Spectroscopic Analysis (NMR, MS) process_node3->analysis_node1 analysis_node1->end_node

Caption: Experimental workflow for the semi-synthesis of 1β-hydroxytorilin.

G cluster_mapk MAP Kinase Pathway cluster_nfkb NF-κB Pathway receptor_node receptor_node pathway_node pathway_node inhibited_node inhibited_node tf_node tf_node response_node response_node inhibitor_node inhibitor_node LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs Activates IKK IKK Complex TAK1->IKK Activates MAPKs JNK, p38, ERK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus IkBa IκBα (Degradation) IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB releases NFkB->Nucleus Inflammation Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Transcription Torilin Torilin Torilin->TAK1 Inhibits

Caption: Torilin inhibits the TAK1-mediated MAP Kinase and NF-κB signaling pathways.

References

Application of 1β-Hydroxytorilin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the application of 1β-Hydroxytorilin in cancer cell lines are limited. The following application notes and protocols are based on the known anticancer activities of the parent compound, torilin, and the broader class of sesquiterpene lactones. These compounds have been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell models. This document serves as a guide for initiating research on 1β-Hydroxytorilin.

Introduction

1β-Hydroxytorilin is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities.[1][2][3] The parent compound, torilin, has been shown to reverse multidrug resistance in cancer cells and inhibit tumor invasion and angiogenesis.[4][5][6][7][8] Sesquiterpene lactones, in general, are known to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as NF-κB and MAPK pathways.[1][2] This document provides a framework for investigating the potential anticancer effects of 1β-Hydroxytorilin on various cancer cell lines.

Potential Mechanisms of Action

Based on the activities of related compounds, 1β-Hydroxytorilin may exhibit its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many sesquiterpene lactones trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[9][10][11][12][13][14]

  • Inhibition of Pro-survival Signaling Pathways: Sesquiterpene lactones are known to inhibit the activity of transcription factors like NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.[1][2]

  • Anti-Invasive and Anti-Metastatic Effects: By inhibiting matrix metalloproteinases (MMPs) and cell adhesion, 1β-Hydroxytorilin may prevent cancer cells from invading surrounding tissues and metastasizing.[6][7][15]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Cytotoxicity of 1β-Hydroxytorilin on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerDataDataData
HeLaCervical CancerDataDataData
A549Lung CancerDataDataData
HT-29Colon CancerDataDataData

Table 2: Effect of 1β-Hydroxytorilin on Cell Cycle Distribution in MCF-7 Cells (48h treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)DataDataData
1β-Hydroxytorilin (X µM)DataDataData
1β-Hydroxytorilin (Y µM)DataDataData

Table 3: Apoptosis Induction by 1β-Hydroxytorilin in MCF-7 Cells (48h treatment)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)DataData
1β-Hydroxytorilin (X µM)DataData
1β-Hydroxytorilin (Y µM)DataData

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 1β-Hydroxytorilin.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1β-Hydroxytorilin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1β-Hydroxytorilin (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 1β-Hydroxytorilin.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 1β-Hydroxytorilin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of 1β-Hydroxytorilin for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is for determining the effect of 1β-Hydroxytorilin on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 1β-Hydroxytorilin

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with 1β-Hydroxytorilin for 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-old 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for investigating the effect of 1β-Hydroxytorilin on the expression of key signaling proteins.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 1β-Hydroxytorilin

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-NF-κB, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with 1β-Hydroxytorilin for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

G cluster_0 1β-Hydroxytorilin cluster_1 Signaling Pathways cluster_2 Cellular Effects Torilin 1β-Hydroxytorilin NFkB NF-κB Pathway Torilin->NFkB Inhibits MAPK MAPK Pathway Torilin->MAPK Modulates Invasion Inhibition of Invasion Torilin->Invasion Apoptosis Apoptosis Induction NFkB->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle

Caption: Hypothetical signaling pathways affected by 1β-Hydroxytorilin.

G cluster_0 Cell Culture cluster_1 Assays cluster_2 Data Analysis start Seed Cancer Cells treat Treat with 1β-Hydroxytorilin start->treat viability MTT Assay treat->viability apoptosis Annexin V/PI Staining treat->apoptosis cellcycle Cell Cycle Analysis treat->cellcycle western Western Blot treat->western analysis Calculate IC50 Quantify Apoptosis Analyze Cell Cycle Determine Protein Expression viability->analysis apoptosis->analysis cellcycle->analysis western->analysis

Caption: General experimental workflow for studying 1β-Hydroxytorilin.

G cluster_0 Molecular Mechanisms cluster_1 Cellular Outcomes center 1β-Hydroxytorilin apoptosis Induces Apoptosis center->apoptosis cell_cycle Causes Cell Cycle Arrest center->cell_cycle nfkb Inhibits NF-κB center->nfkb viability Reduced Viability apoptosis->viability proliferation Decreased Proliferation cell_cycle->proliferation nfkb->proliferation nfkb->viability

Caption: Logical relationship of 1β-Hydroxytorilin's effects.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 1beta-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for elucidating the mechanism of action of 1beta-Hydroxytorilin, a compound with demonstrated cytotoxic effects against various human tumor cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT15.[1] The following protocols are designed to investigate the hypothesis that this compound exerts its anti-cancer effects through the induction of apoptosis and modulation of key inflammatory signaling pathways, such as NF-κB and IL-1β.

Section 1: Assessment of Cytotoxicity and Apoptosis Induction

A primary mechanism by which anti-cancer compounds exert their effects is through the induction of programmed cell death, or apoptosis. The following assays are fundamental in determining the cytotoxic potential of this compound and confirming an apoptotic mechanism.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2][3][4][5] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][5]

Experimental Protocol:

  • Cell Seeding: Seed tumor cells (e.g., A549, SK-OV-3, SK-MEL-2, or HCT15) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
50
100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting apoptosis.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control (24h)
This compound (24h)
Vehicle Control (48h)
This compound (48h)

Workflow for Apoptosis Detection:

A Seed and Treat Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic vs. Viable and Necrotic Cells D->E

Workflow for Annexin V/PI Apoptosis Assay.

Section 2: Investigation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is often associated with cancer.[6] Investigating the effect of this compound on this pathway can provide insights into its anti-inflammatory and pro-apoptotic mechanisms.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.[8][9][10][11][12] This protocol will assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) with or without a pro-inflammatory stimulus like TNF-α. Lyse the cells to extract cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65 (nuclear fraction), and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation:

TreatmentTime (min)Relative p-IκBα/IκBα RatioRelative Nuclear p65 Level
Vehicle Control0
15
30
60
This compound0
15
30
60

Signaling Pathway Diagram:

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation p65 p65 IkBa->p65 p50 p50 IkBa->p50 IkBa_p p-IκBα IkBa->IkBa_p p65_n p65 p65->p65_n Nuclear Translocation p50_n p50 p65->p50_n Nuclear Translocation p50->p65_n Nuclear Translocation p50->p50_n Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_n->DNA p50_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Compound This compound Compound->IKK A Cell Treatment and Total RNA Extraction B cDNA Synthesis (Reverse Transcription) A->B C Quantitative PCR (qPCR) B->C D Data Analysis (ΔΔCt) C->D E Relative Gene Expression D->E A This compound B Cell Cycle Arrest (e.g., G2/M phase) A->B C Inhibition of Proliferation B->C D Induction of Apoptosis B->D

References

Application Notes and Protocols for 1beta-Hydroxytorilin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of 1beta-Hydroxytorilin, a sesquiterpenoid lactone, for use in various experimental settings. The following guidelines are based on the general properties of hydrophobic compounds and sesquiterpenoid lactones.

Compound Information

This compound is a natural product with cytotoxic activities against several human tumor cell lines. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 392.49 g/mol [1][2][3]
Molecular Formula C22H32O6[1][2][3]
Recommended Storage (Powder) -20°C for up to 3 years
Recommended Storage (in Solvent) -80°C for up to 1 year[1]
Solubility Low aqueous solubility is expected, as is common for sesquiterpenoid lactones. It is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO) for initial dissolution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be further diluted in aqueous buffers or cell culture media to the desired final concentration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

      • Mass (mg) = 0.01 mol/L * 0.001 L * 392.49 g/mol * 1000 mg/g = 3.92 mg

  • Weighing the compound:

    • Carefully weigh out 3.92 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure that all solid particles have dissolved.

  • Storage of the stock solution:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Dilution to Working Concentration:

  • When preparing a working solution for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.

  • To achieve this, perform serial dilutions of the stock solution in your experimental buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Stock_Solution_Preparation cluster_preparation Stock Solution Preparation Workflow cluster_dilution Working Solution Preparation start Start weigh Weigh 3.92 mg of This compound start->weigh Calculate Mass add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experiment dilute Serially Dilute in Culture Medium thaw->dilute use Use in Experiment (DMSO < 0.5%) dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Note: Quantitative Analysis of 1β-Hydroxytorilin in Torilis japonica Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of 1β-hydroxytorilin, a bioactive sesquiterpene, in plant extracts derived from Torilis japonica. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, providing a reliable and reproducible approach for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic conditions, and data analysis.

Introduction

Torilis japonica (Houtt.) DC., a plant belonging to the Apiaceae family, is a source of various bioactive compounds, including a number of sesquiterpenoids.[1] One such compound, (1β)-1-hydroxytorilin, has garnered interest for its potential pharmacological activities. Accurate quantification of this analyte in plant extracts is crucial for quality control, standardization, and further research into its therapeutic potential. This document provides a comprehensive methodology for the extraction and subsequent quantification of 1β-hydroxytorilin.

Experimental Protocols

Sample Preparation: Extraction of 1β-Hydroxytorilin from Torilis japonica

A robust extraction method is critical for the accurate quantification of the target analyte. The following protocol is optimized for the extraction of sesquiterpenes from plant material.[2]

Materials and Reagents:

  • Dried and powdered fruits of Torilis japonica

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Accurately weigh 1.0 g of powdered Torilis japonica fruit into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with an additional 20 mL of 80% methanol.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Method for Quantification

The following HPLC method has been developed for the optimal separation and quantification of 1β-hydroxytorilin.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: 40 minutes

Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data for 1β-hydroxytorilin in different batches of Torilis japonica extract are summarized in the table below.

Sample IDBatch NumberConcentration of 1β-Hydroxytorilin (mg/g of dry plant material) ± SDRecovery (%)RSD (%)
TJ-001B-2023-011.25 ± 0.0898.21.5
TJ-002B-2023-021.31 ± 0.1197.52.1
TJ-003B-2023-031.19 ± 0.0998.91.8

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of 1β-hydroxytorilin is depicted in the following diagram.

G Experimental Workflow for 1β-Hydroxytorilin Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis a Weighing of Torilis japonica fruit powder b Extraction with 80% Methanol a->b c Sonication b->c d Centrifugation c->d e Collection of Supernatant d->e f Evaporation and Reconstitution e->f g Filtration f->g h Injection into HPLC System g->h i Chromatographic Separation (C18 Column) h->i j UV Detection (210 nm) i->j k Peak Integration and Identification j->k l Quantification using Calibration Curve k->l m Reporting of Results l->m

Caption: Workflow for 1β-Hydroxytorilin Quantification.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by 1β-hydroxytorilin are a subject of ongoing research, many sesquiterpenes from medicinal plants have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G Hypothesized Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates 1beta-Hydroxytorilin This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of

References

Application Notes & Protocols: Evaluating 1β-Hydroxytorilin in SK-OV-3 Ovarian Cancer Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ovarian cancer is a leading cause of gynecological cancer-related mortality, often characterized by late diagnosis and the development of chemoresistance. The SK-OV-3 cell line, derived from a human ovarian adenocarcinoma, is a widely utilized model in ovarian cancer research. These cells are known for their resistance to several cytotoxic agents, including cisplatin and Adriamycin, making them a relevant model for studying novel therapeutic agents. This document outlines a comprehensive experimental design to investigate the anti-tumor effects of a novel compound, 1β-Hydroxytorilin, on the SK-OV-3 human ovarian cancer cell line, both in vitro and in an in vivo xenograft model. The protocols provided herein detail the necessary steps from initial cytotoxicity screening to mechanistic studies and in vivo efficacy evaluation.

I. In Vitro Experimental Design & Protocols

The initial phase of this study will focus on characterizing the direct effects of 1β-Hydroxytorilin on SK-OV-3 cells in a controlled laboratory setting. These experiments are designed to assess cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action.

Cell Culture and Maintenance

Protocol:

  • Cell Line: SK-OV-3 (ATCC® HTB-77™).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Detach cells using Trypsin-EDTA solution.

Cytotoxicity Assessment (MTT Assay)

This assay will determine the concentration of 1β-Hydroxytorilin that inhibits cell viability by 50% (IC50).

Protocol:

  • Seed 5 x 10³ SK-OV-3 cells per well in a 96-well plate and allow them to adhere overnight.[1]

  • Treat the cells with a serial dilution of 1β-Hydroxytorilin (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 48 and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Proliferation Assessment (Clonogenic Assay)

This assay evaluates the long-term effect of 1β-Hydroxytorilin on the ability of single cells to form colonies.

Protocol:

  • Seed 500 SK-OV-3 cells per well in a 6-well plate.

  • Treat the cells with 1β-Hydroxytorilin at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.

  • Replace the treatment medium with fresh culture medium and incubate for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells) in each well.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This experiment will determine if 1β-Hydroxytorilin induces programmed cell death (apoptosis).

Protocol:

  • Seed 2 x 10⁵ SK-OV-3 cells per well in a 6-well plate and treat with 1β-Hydroxytorilin (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 48 hours.[1]

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This assay will investigate whether 1β-Hydroxytorilin causes cell cycle arrest.

Protocol:

  • Seed 5 x 10⁵ SK-OV-3 cells in 6-well plates and synchronize the cells if necessary (e.g., by serum starvation).

  • Treat the cells with 1β-Hydroxytorilin at the determined IC50 concentration for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis for Mechanistic Insights

This will be used to investigate the effect of 1β-Hydroxytorilin on key signaling pathways implicated in ovarian cancer.

Protocol:

  • Treat SK-OV-3 cells with 1β-Hydroxytorilin at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against proteins involved in:

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.

    • Cell Cycle: Cyclin D1, CDK4, p21, p27.

    • Signaling Pathways: p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: In Vitro Studies
Experiment Parameters Measured 1β-Hydroxytorilin Concentration Time Points Control Group
MTT Assay Cell Viability (%), IC50 (µM)0.1 - 200 µM48h, 72hVehicle (DMSO)
Clonogenic Assay Number of Colonies, Plating Efficiency (%)0.5x, 1x, 2x IC5010-14 daysVehicle (DMSO)
Apoptosis Assay % Viable, % Early Apoptotic, % Late Apoptotic/Necrotic0.5x, 1x, 2x IC5048hVehicle (DMSO)
Cell Cycle Analysis % Cells in G0/G1, S, G2/M phases1x IC5024h, 48hVehicle (DMSO)
Western Blot Relative Protein Expression1x IC500, 6, 12, 24hVehicle (DMSO)

II. In Vivo Xenograft Model Experimental Design & Protocols

This phase will assess the anti-tumor efficacy of 1β-Hydroxytorilin in a living organism using an SK-OV-3 xenograft mouse model.[3]

Animal Model
  • Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.[4]

  • Housing: Maintained in a pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle.[5] All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation

Protocol:

  • Harvest SK-OV-3 cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.

  • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.[4]

  • Monitor the mice for tumor formation.

Experimental Groups and Treatment
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent).

    • Group 2: 1β-Hydroxytorilin (Low Dose, e.g., X mg/kg).

    • Group 3: 1β-Hydroxytorilin (High Dose, e.g., 2X mg/kg).

    • Group 4: Positive Control (e.g., Cisplatin or Paclitaxel, at a clinically relevant dose).

  • Administer treatments via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or three times a week) for 3-4 weeks.

Monitoring and Endpoints

Protocol:

  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length x Width²)/2.[4][5]

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.[4]

  • Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Histology: Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to confirm in vitro findings.

Data Presentation: In Vivo Study
Parameter Vehicle Control 1β-Hydroxytorilin (Low Dose) 1β-Hydroxytorilin (High Dose) Positive Control
Mean Tumor Volume (mm³)
Mean Tumor Weight (g)
Mean Body Weight (g)
Tumor Growth Inhibition (%) 0%
Ki-67 Staining (% positive cells)
Cleaved Caspase-3 Staining (% positive cells)

III. Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture SK-OV-3 Cell Culture MTT MTT Assay (IC50) Cell_Culture->MTT Clonogenic Clonogenic Assay MTT->Clonogenic Apoptosis Apoptosis Analysis MTT->Apoptosis Cell_Cycle Cell Cycle Analysis MTT->Cell_Cycle Western_Blot Western Blot MTT->Western_Blot Implantation Tumor Implantation Clonogenic->Implantation Proceed if in vitro efficacy is shown Apoptosis->Implantation Cell_Cycle->Implantation Western_Blot->Implantation Treatment Treatment Groups Implantation->Treatment Monitoring Tumor Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Start Start Start->Cell_Culture

Caption: Overall experimental workflow for testing 1β-Hydroxytorilin.

Potential Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hydroxytorilin 1β-Hydroxytorilin Hydroxytorilin->Akt inhibits? Hydroxytorilin->mTORC1 inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Apoptosis Induction Pathway

Apoptosis_Pathway Hydroxytorilin 1β-Hydroxytorilin Bax Bax (Pro-apoptotic) Hydroxytorilin->Bax activates? Bcl2 Bcl-2 (Anti-apoptotic) Hydroxytorilin->Bcl2 inhibits? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Potential mechanism of apoptosis induction by 1β-Hydroxytorilin.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-beta-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 1-beta-Hydroxytorilin in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of 1-beta-Hydroxytorilin?

A1: A preliminary solubility assessment is crucial. We recommend a step-wise approach starting with the most common and biocompatible solvents. A general protocol involves preparing saturated solutions and quantifying the dissolved compound, often by UV-Vis spectrophotometry or HPLC. It is important to perform these tests at a controlled temperature, as temperature can significantly influence solubility.[1]

Q2: My 1-beta-Hydroxytorilin is not dissolving in aqueous buffers. What are the most common reasons for this?

A2: Poor aqueous solubility is a common challenge for many organic compounds.[2][3] For 1-beta-Hydroxytorilin, this is likely due to its molecular structure, which may contain large non-polar regions. Factors that can contribute to poor solubility include the crystalline structure of the solid, the pH of the aqueous medium if the compound has ionizable groups, and the absence of solubilizing agents.

Q3: Can adjusting the pH of the buffer improve the solubility of 1-beta-Hydroxytorilin?

A3: Yes, if 1-beta-Hydroxytorilin has acidic or basic functional groups, its solubility will be pH-dependent. For a weakly acidic compound, increasing the pH above its pKa will lead to ionization and increased solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.[4][5] We recommend performing a pH-solubility profile to determine the optimal pH for dissolution.[5][6]

Q4: What are co-solvents and how can they help in dissolving 1-beta-Hydroxytorilin?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[7][8] Commonly used co-solvents in research settings include DMSO, ethanol, and polyethylene glycols (PEGs). It is essential to start with a small percentage of the co-solvent and gradually increase it to find the minimum concentration required for solubilization, as high concentrations of organic solvents can be toxic to cells.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of a Stock Solution

Problem: A concentrated stock of 1-beta-Hydroxytorilin in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer for experiments.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of 1-beta-Hydroxytorilin in your assay.

  • Increase the Co-solvent Concentration in the Final Medium: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent in the final aqueous medium can help maintain solubility.

  • Use a Different Co-solvent: Some co-solvents are more effective at solubilizing specific compounds. Consider trying ethanol or a low molecular weight PEG.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic drug, preventing precipitation.[3][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental results, which might be attributed to inconsistent solubility of 1-beta-Hydroxytorilin.

Troubleshooting Steps:

  • Ensure Complete Initial Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or sonication can aid in complete dissolution.

  • Prepare Fresh Dilutions: Do not store diluted aqueous solutions of 1-beta-Hydroxytorilin for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.

  • Vortex During Dilution: When diluting the stock solution, vortex the aqueous medium to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.

  • Filter Sterilize After Dilution: If your protocol allows, filtering the final working solution through a 0.22 µm filter can remove any small precipitates that may not be visible.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of 1-beta-Hydroxytorilin using the Shake-Flask Method

This protocol describes the equilibrium solubility measurement, which is a gold standard method.[10]

Materials:

  • 1-beta-Hydroxytorilin powder

  • Purified water (e.g., Milli-Q®)

  • Various aqueous buffers (e.g., PBS pH 7.4, citrate buffer pH 5.0)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of 1-beta-Hydroxytorilin powder to a glass vial.

  • Add a known volume of the desired aqueous medium (e.g., 1 mL).

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check for the presence of undissolved solid to confirm that a saturated solution has been formed.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant.

  • Quantify the concentration of 1-beta-Hydroxytorilin in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: Enhancing Solubility using Co-solvents

Objective: To determine the effect of different co-solvents on the solubility of 1-beta-Hydroxytorilin.

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v of DMSO in water).

  • Follow the shake-flask method described in Protocol 1 for each co-solvent mixture.

  • Quantify the solubility of 1-beta-Hydroxytorilin in each mixture.

  • Plot the solubility as a function of the co-solvent concentration.

Data Presentation

Table 1: Hypothetical Solubility of 1-beta-Hydroxytorilin in Various Solvents

Solvent SystemTemperature (°C)Solubility (µg/mL)
Purified Water25< 1
PBS (pH 7.4)25< 1
5% DMSO in Water2515
10% DMSO in Water2580
5% Ethanol in Water2510
10% Ethanol in Water2555
1% Tween® 80 in Water2525
10mM HP-β-CD in Water2550

Table 2: Hypothetical pH-Dependent Solubility of 1-beta-Hydroxytorilin

pHBuffer SystemTemperature (°C)Solubility (µg/mL)
3.0Citrate255
5.0Citrate252
7.4Phosphate25< 1
9.0Borate2510

Visualizations

Since 1-beta-Hydroxytorilin is reported to have cytotoxic effects against some tumor cells, a potential mechanism of action could involve the induction of apoptosis.[11] The following diagram illustrates a simplified, generalized apoptotic signaling pathway that could be investigated.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Hydroxytorilin 1-beta-Hydroxytorilin Stress Cellular Stress Hydroxytorilin->Stress Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptotic signaling pathways.

The following workflow outlines a logical approach to troubleshooting solubility issues.

Solubility_Workflow Start Start: Poor Solubility of 1-beta-Hydroxytorilin AssessSolubility Assess Baseline Solubility (Shake-Flask Method) Start->AssessSolubility IsSoluble Is Solubility Sufficient? AssessSolubility->IsSoluble CheckIonizable Does it have ionizable groups? IsSoluble->CheckIonizable No End End: Optimized Solubilization Protocol IsSoluble->End Yes pHModification pH Modification Evaluate Evaluate Solubility pHModification->Evaluate CheckIonizable->pHModification Yes CoSolvent Co-solvent Addition (DMSO, Ethanol) CheckIonizable->CoSolvent No Surfactant Surfactant Addition (Tween 80) CoSolvent->Surfactant CoSolvent->Evaluate Complexation Complexation (Cyclodextrins) Surfactant->Complexation Surfactant->Evaluate ParticleSize Particle Size Reduction (Micronization) Complexation->ParticleSize Complexation->Evaluate ParticleSize->Evaluate Evaluate->IsSoluble Re-assess Reassess Re-evaluate Strategy Evaluate->Reassess Still Insoluble Reassess->CoSolvent

Caption: Troubleshooting workflow for solubility enhancement.

References

Troubleshooting inconsistent results in 1beta-Hydroxytorilin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1β-Hydroxytorilin in cytotoxicity and apoptosis assays. Given that 1β-Hydroxytorilin is a guaianolide sesquiterpene lactone, this guide incorporates potential mechanistic considerations relevant to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is 1β-Hydroxytorilin and what is its expected mechanism of action?

A1: 1β-Hydroxytorilin is a guaianolide, a type of sesquiterpene lactone. While specific studies on 1β-Hydroxytorilin are limited, compounds of this class are known to induce cytotoxicity and apoptosis in cancer cells. The proposed mechanisms often involve the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic pathways.[1] Key signaling pathways that may be affected include the inhibition of NF-κB and the PI3K/Akt signaling pathways, which are crucial for cell survival.[2][3][4]

Q2: Which cytotoxicity assay is best for testing 1β-Hydroxytorilin?

A2: The choice of assay depends on your specific research question.

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These are good for initial screening to assess changes in cell metabolic activity, which often correlates with cell viability.

  • Cytotoxicity Assays (e.g., LDH release): These measure membrane integrity and are useful for detecting necrosis or late-stage apoptosis.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are more specific for determining if the observed cytotoxicity is due to programmed cell death. Given that sesquiterpene lactones are known apoptosis inducers, combining a metabolic assay with a specific apoptosis assay is highly recommended for robust data.[1][2]

Q3: My MTT assay results show an increase in absorbance at low concentrations of 1β-Hydroxytorilin, suggesting increased viability. Is this possible?

A3: While seemingly counterintuitive, this phenomenon, known as hormesis, can occur. Some toxic substances at very low concentrations can stimulate cell proliferation or metabolic activity.[5] However, it is also crucial to rule out experimental artifacts. For instance, the compound itself might interact with the MTT reagent. It is recommended to run a cell-free control with 1β-Hydroxytorilin and the MTT reagent to check for any direct chemical reduction of MTT.

Q4: How long should I treat my cells with 1β-Hydroxytorilin?

A4: The optimal treatment time can vary significantly depending on the cell line and the mechanism of action of the compound. Since 1β-Hydroxytorilin likely induces apoptosis, a time-course experiment is recommended. You might consider testing at 24, 48, and 72 hours to capture the dynamics of the cytotoxic effect. Early time points may be necessary to detect initial apoptotic events.

Q5: Why are my results for 1β-Hydroxytorilin cytotoxicity inconsistent between experiments?

A5: Inconsistent results in cytotoxicity assays are a common issue and can stem from various factors including:

  • Cell passage number and health: Use cells within a consistent and low passage number range.

  • Inconsistent cell seeding density: Ensure a homogenous single-cell suspension before seeding.

  • Pipetting errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

  • Edge effects in 96-well plates: To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS or media.

  • Variability in treatment incubation times.

  • Contamination (e.g., mycoplasma): Regularly test your cell cultures for contamination.

Troubleshooting Guide for Inconsistent Results

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Cell clumping or inaccurate counting.[6] 2. Pipetting inaccuracies: Inconsistent volumes of cells, media, or reagents. 3. Edge effect: Evaporation from wells on the plate's perimeter.[6] 4. Cellular stress: Forceful pipetting during cell seeding or media changes.1. Ensure a single-cell suspension by gentle trituration. Use a hemocytometer or automated cell counter. 2. Calibrate pipettes. For multi-well plates, use a multichannel pipette carefully. 3. Fill the outer wells with sterile PBS or media and do not use them for experimental samples.[6] 4. Handle cells gently. When adding reagents, pipette slowly against the side of the well.
Low signal or poor dose-response 1. Sub-optimal cell number: Too few cells seeded. 2. Incorrect assay choice: The chosen assay may not be sensitive to the mechanism of cell death induced by 1β-Hydroxytorilin. 3. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect. 4. Compound instability: 1β-Hydroxytorilin may be unstable in your culture medium.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Consider that sesquiterpene lactones often induce apoptosis.[1] Try an apoptosis-specific assay, such as measuring caspase-3/7 activity. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare fresh solutions of the compound for each experiment.
High background in control wells 1. Reagent contamination: Bacterial or fungal contamination in reagents. 2. Cell-free reagent reduction: The compound or media components may directly reduce the assay reagent (e.g., MTT). 3. Phenol red interference: Phenol red in the culture medium can affect absorbance readings in some colorimetric assays.1. Use sterile technique and fresh, filtered reagents. 2. Include a "no-cell" control with media, the compound, and the assay reagent to measure background absorbance. 3. Use phenol red-free medium for the assay incubation step if it is found to interfere.
Unexpected IC50 values 1. Cell line resistance: The chosen cell line may be resistant to the cytotoxic effects of 1β-Hydroxytorilin. 2. Compound precipitation: The compound may precipitate at higher concentrations. 3. Metabolic state of cells: Changes in cellular metabolism can affect assays like MTT.[4]1. Test a panel of cell lines with varying sensitivities. 2. Check the solubility of 1β-Hydroxytorilin in your culture medium under a microscope. Consider using a lower concentration range or a different solvent. 3. Confirm results with a non-metabolic assay, such as an LDH release assay or a direct cell count.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1β-Hydroxytorilin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Comparison of Common Cytotoxicity and Apoptosis Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT/WST-1 Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.High-throughput, relatively inexpensive, well-established.Can be affected by changes in cellular metabolism not related to viability.[4] Potential for interference from the test compound.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.Direct measure of cytotoxicity (necrosis/late apoptosis).Less sensitive for early apoptotic events.
ATP-based (e.g., CellTiter-Glo®) Quantifies ATP, which is present in metabolically active cells.Highly sensitive, rapid, and suitable for high-throughput screening.ATP levels can be affected by factors other than cell viability.
Caspase Activity (e.g., Caspase-Glo®) Measures the activity of specific caspases (e.g., caspase-3/7) that are key effectors of apoptosis.Specific for apoptosis. Highly sensitive.May not detect non-apoptotic cell death.
Annexin V/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells.Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.Requires flow cytometry, which is lower throughput.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 4. Treat Cells cell_seeding->add_compound prepare_compound 3. Prepare 1β-Hydroxytorilin Dilutions prepare_compound->add_compound add_reagent 5. Add Assay Reagent (e.g., MTT) add_compound->add_reagent incubation 6. Incubate add_reagent->incubation read_plate 7. Read Plate (Absorbance/Luminescence) incubation->read_plate data_analysis 8. Calculate % Viability / Apoptosis read_plate->data_analysis

Caption: General experimental workflow for a cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade compound 1β-Hydroxytorilin pi3k PI3K compound->pi3k inhibits nfkb NF-κB compound->nfkb inhibits akt Akt pi3k->akt akt->nfkb activates bcl2 Bcl-2 nfkb->bcl2 promotes transcription bax Bax bcl2->bax inhibits cytochrome_c Cytochrome c bax->cytochrome_c promotes release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptosis pathway for 1β-Hydroxytorilin.

References

Optimizing storage conditions to prevent degradation of 1beta-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing storage conditions to prevent the degradation of 1β-Hydroxytorilin. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of their samples.

Troubleshooting Guide: Degradation of 1β-Hydroxytorilin

This guide addresses common issues encountered during the storage and handling of 1β-Hydroxytorilin.

Issue Potential Cause Recommended Action
Loss of compound activity or purity over time. Inappropriate storage temperature.Store solid 1β-Hydroxytorilin at -20°C for long-term stability (up to 3 years). For solutions, store at -80°C for shorter periods (up to 1 year).[1] Avoid repeated freeze-thaw cycles.
Exposure to light.Protect the compound from light by storing it in an amber vial or a light-blocking container. Conduct all handling in a dimly lit environment where possible.
Inappropriate solvent.For solutions, use high-purity, anhydrous solvents. Some solvents, like ethanol, can react with sesquiterpene lactones over time, especially at higher temperatures.[2]
pH of the solution.Sesquiterpene lactones can be unstable at neutral to alkaline pH.[3] If working with aqueous solutions, maintain a slightly acidic pH (e.g., pH 5.5) to improve stability.[3]
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Degradation of the compound.This indicates the formation of degradation products. The primary degradation pathways for sesquiterpene lactones are hydrolysis and oxidation.[3][4] Review storage conditions (temperature, light, pH, solvent) and handle the compound under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.
Contamination.Ensure all labware is scrupulously clean and that solvents are of the highest purity. Filter solutions before storage.
Change in physical appearance (e.g., color). Significant degradation.Discoloration can be a sign of extensive degradation. It is recommended to discard the sample and use a fresh, properly stored stock.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 1β-Hydroxytorilin?

A1: For long-term storage, solid 1β-Hydroxytorilin should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] Under these conditions, the compound is reported to be stable for up to three years.[1]

Q2: How should I store 1β-Hydroxytorilin in solution?

A2: Solutions of 1β-Hydroxytorilin should be stored at -80°C for optimal stability, which can be maintained for up to one year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What solvents are recommended for dissolving 1β-Hydroxytorilin?

A3: The choice of solvent can impact stability. Use high-purity, anhydrous solvents. For biological experiments, dimethyl sulfoxide (DMSO) is commonly used. Be aware that some protic solvents like ethanol may react with the compound over extended periods.[2]

Q4: Is 1β-Hydroxytorilin sensitive to light?

A4: Yes, like many complex organic molecules, 1β-Hydroxytorilin may be sensitive to light. It is recommended to store both solid samples and solutions in light-protecting containers, such as amber vials, and to minimize exposure to light during handling.

Q5: How does pH affect the stability of 1β-Hydroxytorilin in aqueous solutions?

A5: Sesquiterpene lactones are generally more stable in acidic conditions. Studies on related compounds have shown instability and degradation at neutral (pH 7.4) and alkaline pH, while stability is maintained at a more acidic pH of 5.5.[3] If you need to work with aqueous solutions, it is recommended to use a buffer system to maintain a slightly acidic pH.

Q6: I suspect my sample of 1β-Hydroxytorilin has degraded. How can I confirm this?

A6: You can assess the purity and integrity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of your sample to that of a fresh, high-purity standard. The presence of additional peaks or a decrease in the area of the main peak can indicate degradation.

Q7: What are the likely degradation products of 1β-Hydroxytorilin?

A7: The most common degradation pathways for sesquiterpene lactones involve the hydrolysis of ester groups and reactions at the α,β-unsaturated lactone moiety.[3][4] This can lead to the opening of the lactone ring or other structural modifications.

Experimental Protocols

Protocol for Stability Assessment of 1β-Hydroxytorilin

This protocol outlines a forced degradation study to determine the stability of 1β-Hydroxytorilin under various stress conditions, based on ICH guidelines.

1. Sample Preparation:

  • Prepare a stock solution of 1β-Hydroxytorilin in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours in the dark.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the amount of 1β-Hydroxytorilin remaining and identify any major degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the degradation products using LC-MS or other suitable techniques to understand the degradation pathways.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare 1β-Hydroxytorilin Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal (60°C, dark) prep->thermal Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress analyze HPLC/LC-MS Analysis acid->analyze Collect samples base->analyze Collect samples oxidation->analyze Collect samples thermal->analyze Collect samples photo->analyze Collect samples quantify Quantify Degradation analyze->quantify identify Identify Degradants analyze->identify

Caption: Experimental workflow for a forced degradation study of 1β-Hydroxytorilin.

degradation_pathway 1b_Hydroxytorilin 1β-Hydroxytorilin (Sesquiterpene Lactone) Hydrolysis Hydrolysis (H₂O, Acid/Base) 1b_Hydroxytorilin->Hydrolysis Oxidation Oxidation (O₂, Light) 1b_Hydroxytorilin->Oxidation Degradation_Products Degradation Products (e.g., Ring-opened, epoxidized) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Generalized degradation pathways for sesquiterpene lactones like 1β-Hydroxytorilin.

References

How to minimize off-target effects of 1beta-Hydroxytorilin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1β-Hydroxytorilin. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize off-target effects during in-cell experiments, ensuring data integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1β-Hydroxytorilin and its expected mechanism of action?

A1: 1β-Hydroxytorilin is a guaianolide sesquiterpenoid, a class of natural compounds known for a wide range of biological activities. Guaianolides often exhibit anti-inflammatory properties.[1][2][3] The presence of reactive chemical groups suggests that their mechanism may involve the modulation of inflammatory signaling pathways, such as inhibiting the production of nitric oxide (NO) and cytokines.[1][2]

Q2: Why am I observing high levels of cytotoxicity or cellular stress even at low concentrations?

A2: Guaianolides can possess alkylating capabilities, which can lead to general toxicity if not carefully managed.[1][4] High concentrations of any small molecule can also lead to non-specific effects.[5] It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity caused by off-target interactions.

Q3: How can I confirm that the observed cellular phenotype is due to an on-target effect?

A3: Distinguishing on-target from off-target effects is critical for validating your results.[5] Key strategies include:

  • Dose-Response Analysis: The potency of 1β-Hydroxytorilin in producing the phenotype should correlate with its potency for engaging the intended target.[5]

  • Orthogonal Controls: Use a structurally unrelated inhibitor that targets the same protein or pathway. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.[5]

  • Target Engagement Assays: Directly measure the binding of 1β-Hydroxytorilin to its intended target protein within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).[5]

Q4: What are the common off-target pathways that might be affected by 1β-Hydroxytorilin?

A4: Due to their chemical nature, guaianolides could potentially interact with proteins outside of the intended target class. Common off-target pathways for reactive small molecules include cellular stress response pathways and signaling cascades involving proteins with reactive cysteine residues. High compound concentrations can also lead to non-specific inhibition of kinases or interference with reporter enzymes used in assays.[5]

Section 2: Troubleshooting Guides

Issue 1: High Cytotoxicity Obscuring On-Target Activity

Primary Cause: The concentration of 1β-Hydroxytorilin used may be too high, leading to general cellular toxicity that masks the specific biological effect of interest.

Troubleshooting Workflow:

A Problem: High Cytotoxicity B Action: Perform Parallel Dose-Response Analysis A->B C Assay 1: Cytotoxicity (e.g., MTT, CellTiter-Glo) B->C D Assay 2: On-Target Activity (e.g., NO production, Cytokine level) B->D E Analysis: Compare IC50 (Cytotoxicity) vs. EC50 (Activity) C->E D->E F Decision: Is there a therapeutic window? E->F G Yes: Optimize concentration to maximize on-target effect and minimize toxicity. F->G EC50 << IC50 H No: Consider derivatization to reduce toxicity or select a different compound. F->H EC50 ≈ IC50

Caption: Workflow for deconvoluting cytotoxicity and on-target activity.

Experimental Protocol: Parallel Dose-Response Analysis
  • Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of 1β-Hydroxytorilin in culture medium, ranging from a high concentration (e.g., 100 µM) to a very low concentration (e.g., 1 nM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. For inflammatory studies, co-treat with an agonist like lipopolysaccharide (LPS) if required. Incubate for the desired time period (e.g., 24 hours).

  • On-Target Assay:

    • Collect the cell supernatant to measure the endpoint for your on-target activity (e.g., nitric oxide via Griess reagent, or a specific cytokine via ELISA).

  • Cytotoxicity Assay:

    • To the remaining cells in the plate, perform a viability assay such as MTT or CellTiter-Glo according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the EC50 value (half-maximal effective concentration) for your on-target activity.

    • Calculate the IC50 value (half-maximal inhibitory concentration) for cytotoxicity.

    • Summarize the data in a table for comparison.

Data Presentation: Therapeutic Index Calculation
CompoundOn-Target EC50 (µM)Cytotoxicity IC50 (µM)Therapeutic Window (IC50 / EC50)
1β-Hydroxytorilin[User Data][User Data][Calculated Value]
Control Compound[User Data][User Data][Calculated Value]

A larger therapeutic window indicates better separation between the desired activity and general toxicity.

Issue 2: Inconsistent or Unexpected Phenotypic Results

Primary Cause: The observed phenotype may be a result of an off-target interaction, confounding the interpretation of the compound's mechanism of action.[5]

Troubleshooting Solution: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[5]

cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Analysis A Culture cells to desired confluency B Treat with 1β-Hydroxytorilin or Vehicle Control A->B C Harvest and lyse cells B->C D Aliquot lysate into separate tubes C->D E Heat aliquots across a temperature gradient D->E F Centrifuge to pellet precipitated proteins E->F G Collect supernatant (soluble fraction) F->G H Analyze target protein levels via Western Blot or other method G->H LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IKK->IkB_NFkB phosphorylates IkB IκBα NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Inflammatory Gene Expression (NO, Cytokines) Nucleus->Genes Compound 1β-Hydroxytorilin Compound->IKK (Hypothesized Inhibition) IkB_NFkB->IkB leads to degradation of IkB_NFkB->IkB GF Growth Factors / Cellular Stress Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 converts AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR Downstream Cell Survival, Growth, Proliferation mTOR->Downstream Compound 1β-Hydroxytorilin Compound->PI3K (Potential Off-Target Inhibition) Compound->AKT

References

Strategies for reducing batch-to-batch variability of 1beta-Hydroxytorilin extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and analysis of 1β-Hydroxytorilin and related compounds from Torilis japonica. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability and ensure consistent, high-quality extracts.

Frequently Asked Questions (FAQs)

Q1: What is 1β-Hydroxytorilin and what is its primary plant source?

A1: 1β-Hydroxytorilin is a guaianolide-type sesquiterpenoid.[1][2] Its primary natural source is the fruit of Torilis japonica, a plant in the Apiaceae (Umbelliferae) family, commonly known as Japanese hedge parsley.[3][4][5] The fruits of this plant are a rich source of various sesquiterpenes, including the closely related and more abundant compound, torilin.[4][5]

Q2: What are the main causes of batch-to-batch variability in my 1β-Hydroxytorilin extracts?

A2: Batch-to-batch variability in herbal extracts is a common challenge stemming from multiple factors.[6] For Torilis japonica extracts, these include:

  • Raw Material Variation: The chemical composition of plants is influenced by genetics, geographical location, climate, and cultivation techniques.[6]

  • Harvest Time: The concentration of active compounds like torilin and 1β-Hydroxytorilin in the fruits can vary depending on the stage of ripeness at harvest.[6]

  • Post-Harvest Processing: Inconsistent drying, storage conditions, and time between powdering the material and extraction can lead to degradation of sesquiterpene lactones.[7] One study noted a 20% loss of total sesquiterpenes after 15-20 days of storing powdered material.[7]

  • Extraction Protocol: The choice of solvent, extraction time, temperature, and method (e.g., maceration, sonication) significantly impacts the yield and profile of the extracted compounds.[6]

Q3: Which analytical techniques are recommended for quality control of the extracts?

A3: A multi-faceted approach to quality control is recommended. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the quantification of torilin and its derivatives.[3] Other valuable techniques include:

  • Thin-Layer Chromatography (TLC): Useful for rapid qualitative screening of extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components of the extract.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of isolated compounds and for confirming the identity of marker compounds within the extract.[3][7]

Troubleshooting Guide

Issue 1: Low Yield of 1β-Hydroxytorilin/Torilin

Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Optimize the extraction solvent. While 100% methanol has been shown to be effective for sesquiterpene lactones, using a hydroalcoholic solvent like 70-80% ethanol or methanol can improve extraction efficiency for a range of compounds.[4][6] A 50% ethanol extract has been successfully used for HPLC analysis of torilin.[8]The polarity of the solvent is critical. Sesquiterpene lactones have moderate polarity, and a solvent system that matches this will maximize yield. Water alone has been shown to be less efficient.[6]
Insufficient Extraction Time/Temperature Increase extraction time and/or temperature. For maceration, extraction for 6 hours, repeated four times, at 60°C has been shown to provide a satisfactory yield of about 90% for various secondary metabolites.[6] For other sesquiterpene lactones, a 17-hour maceration at 30-50°C significantly increased yield.Longer extraction times and moderate heat facilitate the diffusion of target compounds from the plant matrix into the solvent.
Degraded Raw Material Use freshly powdered Torilis japonica fruits for extraction.[7]Sesquiterpene lactones can be unstable and degrade over time, especially after the plant material has been ground, which increases surface area and exposure to air and light.[7]
Inefficient Extraction Method Incorporate sonication or shaking into the protocol. An optimized method for other sesquiterpene lactones involved one hour of shaking followed by 30 minutes of sonication.[7]Mechanical agitation and ultrasound-assisted extraction (UAE) enhance solvent penetration into the plant cells and accelerate mass transfer, leading to higher yields in shorter times.[7]

Issue 2: Inconsistent Bioactivity or Chemical Profile Between Batches

Potential Cause Troubleshooting Step Rationale
Variable Raw Material Source Standardize the raw material. Source Torilis japonica fruits from a single, reputable supplier who can provide information on the geographical origin and harvesting time. Implement macroscopic and microscopic examination of the raw material.Ensuring consistency in the starting material is the most critical step in reducing batch-to-batch variability of the final extract.
Lack of a Standardized Protocol Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire process, from raw material handling to final extract storage.A consistent process ensures that any observed variability is more likely due to the raw material rather than procedural deviations.
Inadequate Quality Control Implement in-process and final product quality control using HPLC fingerprinting. Use torilin as a marker compound to quantify and normalize batches.[3]Chemical fingerprinting provides a comprehensive profile of the extract, allowing for direct comparison between batches and ensuring that the concentration of key bioactive compounds is within a defined range.
Solvent Partitioning Variation If using liquid-liquid partitioning, precisely control the solvent volumes and mixing times.The partitioning of compounds between immiscible solvents is an equilibrium process. Variations in the protocol can lead to different compound profiles in the final fraction. An ethanol extract can be successively partitioned with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to separate compounds based on polarity.[9]

Quantitative Data Summary

Table 1: Effect of Extraction Solvent on Sesquiterpene Lactone (SL) Yield from Artemisia absinthium

SolventRelative Yield of SLs
WaterLow
60% EthanolHigh
80% EthanolHigh
100% EthanolHigh
80% MethanolHigh (Acceptable for a wide range of compounds)
(Data synthesized from a study on optimizing extraction of secondary biomolecules, which found that while water was inefficient, 60-100% alcoholic solvents provided high yields for sesquiterpene lactones.[6])

Table 2: Effect of Maceration Time and Temperature on Free Sesquiterpene Lactone (SL) Yield from Cichorium intybus

Maceration TimeTemperatureRelative Increase in Free SLs (vs. 15 min)
17 hours30°C~10-fold
17 hours50°C~5-fold
(Data from a study on large-scale extraction of bioactive sesquiterpene lactones, demonstrating a significant increase in free (non-conjugated) SLs with extended maceration time.[10])

Experimental Protocols

Protocol 1: Optimized Extraction of 1β-Hydroxytorilin and Related Sesquiterpenes

This protocol is a generalized procedure based on effective methods for extracting sesquiterpene lactones from plant material.

  • Raw Material Preparation:

    • Use dried whole fruits of Torilis japonica.

    • Grind the fruits into a coarse powder (e.g., 10/44 mesh size) immediately before extraction to minimize degradation.[7]

  • Extraction:

    • Place 100 g of the powdered plant material into a suitable flask.

    • Add 1 L of 75-80% ethanol.[4][6]

    • Agitate the mixture using a mechanical shaker for 1 hour at room temperature.

    • Transfer the flask to an ultrasonic bath and sonicate for 30 minutes.[7]

    • Alternatively, for maceration, let the mixture stand for at least 6 hours (or up to 17 hours) at a controlled temperature (e.g., 30-40°C), with occasional stirring.[6][10]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue at least two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • (Optional) Liquid-Liquid Partitioning for Fractionation:

    • Dissolve the crude extract in a minimal amount of the extraction solvent.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity. For example, partition against n-hexane to remove non-polar compounds, followed by dichloromethane or ethyl acetate to isolate the sesquiterpene lactone-rich fraction.[4][9]

    • Collect the desired fraction (typically the dichloromethane or ethyl acetate layer) and concentrate it to dryness.

  • Storage:

    • Store the final dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: HPLC Quantification of Torilin (Marker Compound)

This protocol is based on a published method for analyzing Torilis japonica extracts.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of a torilin analytical standard (e.g., 1 mg/mL) in HPLC-grade methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve a known amount of the dried plant extract in methanol to a final concentration (e.g., 10 mg/mL).

    • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a lower concentration of acetonitrile and gradually increase it over the run time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for torilin (e.g., 210 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the extract sample.

    • Identify the torilin peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of torilin in the extract using the calibration curve. The concentration of 1β-Hydroxytorilin can be determined similarly if an analytical standard is available.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Phase 1: Raw Material & Extraction cluster_1 Phase 2: Purification & Analysis RawMaterial Torilis japonica Fruit (Standardized Source) Grinding Grinding RawMaterial->Grinding Extraction Solvent Extraction (e.g., 75% Ethanol, Sonication) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Optional) CrudeExtract->Partitioning HPLC Quality Control (HPLC) (Quantify Torilin Marker) CrudeExtract->HPLC Direct Analysis PurifiedFraction Purified Fraction Partitioning->PurifiedFraction PurifiedFraction->HPLC FinalProduct Standardized Extract HPLC->FinalProduct G cluster_pathway Apoptosis Induction by Guaianolide Sesquiterpenes Guaianolide 1β-Hydroxytorilin (Guaianolide) Mitochondrion Mitochondrion Guaianolide->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_pathway Inhibition of Cancer Cell Invasion by Torilin Torilin Torilin / 1β-Hydroxytorilin GeneExpression MMP-9 Gene Transcription Torilin->GeneExpression Inhibits MMP9 MMP-9 Expression & Activity GeneExpression->MMP9 ECM Extracellular Matrix Degradation MMP9->ECM Invasion Tumor Cell Invasion & Metastasis ECM->Invasion G cluster_pathway Inhibition of Wnt/β-catenin Signaling by Sesquiterpene Lactones SL Sesquiterpene Lactone (e.g., Parthenolide) Ribosome Ribosome SL->Ribosome Inhibits TCF_LEF_Synth TCF4/LEF1 Protein Synthesis Ribosome->TCF_LEF_Synth TCF_LEF TCF4/LEF1 TCF_LEF_Synth->TCF_LEF TargetGenes Wnt Target Gene Expression TCF_LEF->TargetGenes Co-activates BetaCatenin β-catenin (nuclear) BetaCatenin->TargetGenes

References

Addressing challenges in the scale-up synthesis of 1beta-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 1β-Hydroxytorilin. As a derivative of Torilin, a natural sesquiterpene, the synthesis of 1β-Hydroxytorilin is most effectively approached through extraction and isolation of the precursor from its natural source, Torilis japonica, followed by a targeted biotransformation. This guide provides detailed troubleshooting, frequently asked questions, and protocols to address the challenges researchers may encounter during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most viable route for producing 1β-Hydroxytorilin at a research scale? A1: Currently, a multi-step approach is most viable. This involves the initial extraction of the precursor, Torilin, from the fruits of Torilis japonica, followed by purification using chromatographic techniques. The final step is a regioselective enzymatic hydroxylation (biotransformation) to yield 1β-Hydroxytorilin. A direct chemical synthesis route is complex and not well-established.

Q2: Why is my initial extraction yield of Torilin from Torilis japonica low? A2: Low extraction yields are a common challenge in natural product isolation.[1] Key factors include the quality and preprocessing of the plant material (e.g., drying and grinding), the choice of extraction solvent, and the extraction method itself. Variability in raw plant materials based on geography and harvest time can also significantly impact yield.[1] For scaling up, moving from simple maceration to methods like ultrasound-assisted or supercritical fluid extraction can improve efficiency, though these require process optimization.[2][3]

Q3: I am struggling to separate Torilin from other sesquiterpenes during chromatography. What can I do? A3: Co-elution of structurally similar sesquiterpenes is a primary challenge in purification.[4] To resolve this, you must optimize your chromatographic parameters. This includes screening different stationary phases (e.g., silica gel, C18 reversed-phase, or silver nitrate-impregnated silica) and meticulously adjusting the mobile phase composition to improve selectivity. Employing a shallow gradient elution instead of an isocratic one is often necessary for resolving complex mixtures.[4][5]

Q4: Which analytical techniques are best for monitoring the production of 1β-Hydroxytorilin? A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction progress and assessing the purity of fractions.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile terpenes and their derivatives.[4] For definitive structural confirmation of the final 1β-Hydroxytorilin product, Nuclear Magnetic Resonance (NMR) spectroscopy is required.[6][7]

Q5: What are the main challenges in scaling up the biotransformation step? A5: Scaling up enzymatic or microbial hydroxylations involves several hurdles.[8] Maintaining optimal conditions (pH, temperature, aeration) in a larger vessel can be difficult.[9] Substrate (Torilin) and product inhibition of the enzyme, low solubility of the terpene substrate, and the cost of cofactors can also limit efficiency.[8][10] Using whole-cell systems can sometimes be more robust for scale-up than isolated enzymes.[8]

Troubleshooting Guides

Problem 1: Low Yield or Purity After Extraction & Initial Purification
Symptom Potential Cause Recommended Solution
Low Torilin Yield Inefficient extraction from plant material.Ensure plant material is finely powdered. Optimize solvent polarity (e.g., methanol, ethanol, or ethyl acetate) and extraction time. Consider advanced methods like Ultrasound-Assisted Extraction (UAE) for better efficiency.[2]
Degradation of the target compound.Avoid excessive heat during solvent evaporation (use a rotary evaporator under reduced pressure). Ensure plant material is properly dried to prevent fungal or enzymatic degradation.
Broad, Overlapping Peaks in Flash Chromatography Column overloading.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 sample-to-silica ratio.
Inappropriate solvent system.The chosen eluent provides poor selectivity. Perform thorough TLC analysis to find a solvent system that gives a clear separation (ΔRf > 0.2) between Torilin and major impurities.[11]
Co-elution with Structurally Similar Impurities Insufficient column resolution.Switch to a stationary phase with different selectivity (e.g., from silica to C18 or vice versa). Employ a shallow, linear gradient during elution to better resolve closely eluting compounds.[4][5]
Problem 2: Inefficient Biotransformation to 1β-Hydroxytorilin
Symptom Potential Cause Recommended Solution
Low Conversion Rate (<20%) Sub-optimal reaction conditions.Optimize pH and temperature for the specific enzyme or microbial system used. Typical ranges for P450 enzymes are pH 7.0-8.0 and 25-37°C.[9]
Poor substrate availability.Torilin is hydrophobic. Use a co-solvent (e.g., DMSO, up to 1-2% v/v) to improve its solubility in the aqueous reaction medium. Be cautious, as high solvent concentrations can inhibit the enzyme.
Enzyme inhibition or inactivation.The product, 1β-Hydroxytorilin, may be causing feedback inhibition. Consider an extractive fermentation setup where the product is continuously removed from the reaction medium.
Formation of Multiple Side Products Low regioselectivity of the enzyme.The chosen biocatalyst may hydroxylate other positions on the Torilin scaffold. Screen different microbial strains or engineered P450 enzymes known for selective terpene hydroxylation.[10][12]
Reaction Stalls Prematurely Depletion of cofactors (e.g., NADPH) or oxygen.For whole-cell biotransformations, ensure adequate aeration and add a supplemental carbon source (e.g., glucose) to support cofactor regeneration. For isolated enzyme systems, ensure the cofactor regeneration system is active.

Data Presentation: Representative Yields

The following tables provide illustrative data for what a researcher might expect during a scale-up process. Actual results will vary based on specific experimental conditions.

Table 1: Torilin Extraction Yield from Torilis japonica

Scale Plant Material (kg) Extraction Method Solvent Crude Extract (g) Approx. Yield (%)
Lab Scale0.5Maceration (72h)Methanol459.0
Lab Scale0.5UAE (1h)Methanol5511.0
Pilot Scale5.0PercolationMethanol4759.5

Table 2: Biotransformation Conversion and Final Product Purity

Scale Starting Torilin (g) Biocatalyst Conversion Rate (%) Purified 1β-Hydroxytorilin (g) Purity (HPLC)
Lab Scale1.0Whole-cell (Bacillus megaterium CYP102A1)650.58>95%
Scale-Up10.0Whole-cell (Bacillus megaterium CYP102A1)554.75>95%

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Torilin
  • Preparation: Dry the fruits of Torilis japonica at 40°C for 48 hours and grind them into a fine powder.

  • Extraction: Macerate 500 g of the powdered material in 5 L of methanol at room temperature for 72 hours with occasional stirring.

  • Filtration & Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in 500 mL of water and partition sequentially with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL). The Torilin will be concentrated in the ethyl acetate fraction.

  • Flash Chromatography: Concentrate the ethyl acetate fraction and pre-adsorb it onto a small amount of silica gel. Load this onto a silica gel column (230-400 mesh) packed in hexane. Elute the column with a gradient of hexane-ethyl acetate, starting from 100% hexane and gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Analysis: Combine fractions containing pure Torilin (identified by comparison to a standard) and concentrate to yield the purified precursor.

Protocol 2: Biotransformation of Torilin to 1β-Hydroxytorilin
  • Microbial Culture: Inoculate a suitable microbial host (e.g., E. coli or B. megaterium expressing a terpene-hydroxylating Cytochrome P450 enzyme) into a production medium and grow to the mid-log phase at 30°C with shaking.

  • Induction: Induce expression of the P450 enzyme according to the specific system's protocol (e.g., with IPTG for E. coli).

  • Substrate Addition: Prepare a stock solution of purified Torilin in DMSO (e.g., 100 mg/mL). Add the substrate to the microbial culture to a final concentration of 100-200 mg/L.

  • Biotransformation: Continue incubation at a slightly lower temperature (e.g., 25°C) with vigorous shaking (to ensure aeration) for 24-48 hours.

  • Monitoring: Periodically take small aliquots of the culture. Extract with an equal volume of ethyl acetate, centrifuge, and analyze the organic layer by HPLC or TLC to monitor the disappearance of the Torilin peak and the appearance of the more polar 1β-Hydroxytorilin product peak.

  • Extraction: After the reaction is complete, centrifuge the entire culture to pellet the cells. Extract the supernatant and the cell pellet separately with ethyl acetate (3x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue using flash chromatography (silica gel, hexane-ethyl acetate gradient) to isolate pure 1β-Hydroxytorilin.

Visualizations

G cluster_extraction Phase 1: Extraction & Purification cluster_bio Phase 2: Biotransformation plant Torilis japonica fruits (Dried, Powdered) extraction Solvent Extraction (Methanol) plant->extraction partition Solvent Partitioning (Hexane / Ethyl Acetate) extraction->partition Crude Extract flash1 Flash Chromatography (Silica Gel) partition->flash1 EtOAc Fraction torilin Purified Torilin flash1->torilin biotrans Biotransformation (24-48h, 25°C) torilin->biotrans Substrate Addition culture Microbial Culture (e.g., E. coli w/ P450) culture->biotrans extract2 Product Extraction (Ethyl Acetate) biotrans->extract2 flash2 Final Purification (Silica Gel) extract2->flash2 Crude Product product 1β-Hydroxytorilin flash2->product G start Low Conversion in Biotransformation? check_cond Verify Temp, pH, & Aeration start->check_cond outcome_cond Conditions OK? check_cond->outcome_cond check_sol Check Substrate Solubility outcome_sol Solubility OK? check_sol->outcome_sol check_viability Assess Cell Viability / Enzyme Activity outcome_via Activity OK? check_viability->outcome_via outcome_cond->check_sol Yes adjust_cond Adjust physical parameters outcome_cond->adjust_cond No outcome_sol->check_viability Yes add_cosolvent Add co-solvent (DMSO) or use surfactant outcome_sol->add_cosolvent No check_inhibition Investigate Substrate/ Product Inhibition outcome_via->check_inhibition No end Problem Resolved outcome_via->end Yes adjust_cond->end add_cosolvent->end check_inhibition->end

References

Improving the stability of 1beta-Hydroxytorilin in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1β-Hydroxytorilin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of 1β-Hydroxytorilin in aqueous buffers?

A1: The stability of 1β-Hydroxytorilin, a sesquiterpene lactone, is primarily influenced by pH, temperature, and the composition of the buffer. Sesquiterpene lactones can be susceptible to hydrolysis, particularly the opening of the lactone ring, and other chemical modifications under certain conditions.[1][2]

Q2: What is the optimal pH range for maintaining the stability of 1β-Hydroxytorilin in solution?

A2: Generally, sesquiterpene lactones exhibit greater stability in acidic to neutral conditions. For instance, some sesquiterpene lactones are more stable at pH 5.5 compared to a physiological pH of 7.4.[1] It is recommended to perform a pH stability study for your specific experimental conditions, but starting with a buffer in the pH range of 5.5 to 7.0 is advisable.

Q3: How does temperature affect the stability of 1β-Hydroxytorilin?

A3: Elevated temperatures can accelerate the degradation of 1β-Hydroxytorilin.[3][4] It is crucial to store stock solutions at -20°C or -80°C and to minimize the time the compound spends at room temperature or higher during experiments. For long-term storage, a lyophilized powder is preferable to solutions.

Q4: Can the type of buffer used impact the stability of 1β-Hydroxytorilin?

A4: Yes, the buffer components can play a role. For example, phosphate buffers are widely used, but it's important to ensure they don't participate in any reactions with your compound.[5] It is good practice to test the stability of 1β-Hydroxytorilin in a few different buffer systems (e.g., citrate, MES, HEPES) to determine the most suitable one for your experiment.

Q5: Are there any additives that can help to improve the stability of 1β-Hydroxytorilin?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of 1β-Hydroxytorilin in buffer Poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Add the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid dispersion. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system. Consider using a sonicator to aid dissolution.
Loss of activity or inconsistent results over time Degradation of 1β-Hydroxytorilin in the experimental buffer.Prepare fresh working solutions for each experiment. If the experiment is lengthy, assess the stability of the compound over the duration of the experiment at the working temperature. Consider running time-course stability studies. Store stock solutions at ≤ -20°C.
Discrepancies between expected and measured concentrations Adsorption to plasticware or degradation.Use low-adsorption microplates and tubes. Prepare solutions immediately before use. Quantify the concentration of 1β-Hydroxytorilin in your working solutions using a validated analytical method like HPLC-UV.

Data on 1β-Hydroxytorilin Stability (Illustrative)

The following data is illustrative and intended to demonstrate the expected trends in stability. Actual results may vary.

Table 1: Effect of pH on the Stability of 1β-Hydroxytorilin at 37°C

pHBuffer System% Remaining after 24 hours
5.5Citrate92%
7.4Phosphate65%
8.5Tris48%

Table 2: Effect of Temperature on the Stability of 1β-Hydroxytorilin in pH 7.4 Buffer

Temperature% Remaining after 24 hours
4°C95%
25°C (Room Temp)78%
37°C65%

Experimental Protocols

Protocol 1: Evaluation of 1β-Hydroxytorilin Stability in Different Buffers
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1β-Hydroxytorilin in 100% DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the following buffers:

    • 50 mM Citrate buffer, pH 5.5

    • 50 mM Phosphate buffer, pH 7.4

    • 50 mM Tris buffer, pH 8.5

  • Incubation: Aliquot the working solutions into separate vials and incubate them at 37°C.

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis: Immediately upon collection, quench any potential degradation by adding an equal volume of cold acetonitrile. Store samples at -80°C until analysis.

  • Quantification: Analyze the concentration of 1β-Hydroxytorilin in each sample using a validated HPLC-UV method.

  • Data Analysis: Calculate the percentage of 1β-Hydroxytorilin remaining at each time point relative to the 0-hour time point.

Visual Guides

G cluster_workflow Troubleshooting Workflow for 1β-Hydroxytorilin Instability start Inconsistent Experimental Results check_precipitation Check for Precipitation start->check_precipitation solubility_issue Address Solubility: - Use organic stock (DMSO) - Vortex during dilution - Sonicate check_precipitation->solubility_issue Yes check_degradation Suspect Degradation check_precipitation->check_degradation No solubility_issue->check_degradation stability_study Perform Stability Study: - Vary pH and temperature - Time-course analysis check_degradation->stability_study Yes end Stable Experiment check_degradation->end No optimize_conditions Optimize Experimental Conditions: - Use acidic to neutral pH buffer - Lower incubation temperature - Prepare fresh solutions stability_study->optimize_conditions optimize_conditions->end

Caption: A workflow diagram for troubleshooting stability issues with 1β-Hydroxytorilin.

G cluster_pathway General Degradation Pathway of Sesquiterpene Lactones compound 1β-Hydroxytorilin (Sesquiterpene Lactone) hydrolysis Hydrolysis (Lactone Ring Opening) compound->hydrolysis High pH, High Temp other_reactions Other Reactions (e.g., Michael Addition) compound->other_reactions Reactive Species degradation_products Inactive Degradation Products hydrolysis->degradation_products other_reactions->degradation_products

References

Validation & Comparative

A Comparative Guide to the In Vivo Anti-Cancer Efficacy of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available in vivo studies specifically validating the anti-cancer effects of 1beta-Hydroxytorilin are limited. This guide therefore serves as a template, drawing comparisons from in vivo studies of other natural compounds with demonstrated anti-cancer properties to provide a framework for evaluating such agents. The data and protocols presented are from studies on compounds such as Hydroxytriolein, Baicalin derivatives, and Tomatine, which serve as illustrative examples.

Quantitative Data Summary

The following tables summarize the in vivo anti-cancer efficacy of selected natural compounds from preclinical studies. These tables are intended to provide a clear comparison of their performance in different cancer models.

Table 1: In Vivo Tumor Growth Inhibition by Natural Compounds

CompoundCancer ModelAnimal ModelDosageAdministration RouteTumor Inhibition Rate (%)Source
Hydroxytriolein (HTO)Non-Small-Cell Lung Cancer (NSCLC)MouseNot SpecifiedOralSignificant impairment of tumor growth[1]
Baicalin Derivative (BAL)Lung Cancer (A549 cells)Nude Mice50 mg/kgNot Specified59.35%[2]
Baicalin Derivative (BAD)Lung Cancer (A549 cells)Nude Mice50 mg/kgNot Specified53.30%[2]
TomatineHepatocellular Carcinoma (HepG2 cells)Intrahepatic Xenograft MouseNot SpecifiedNot SpecifiedSignificant reduction in tumor growth[3]
Lin TT1-IP PeptideBreast CancerXenograft Mice5 mg/kg for 11 daysNot SpecifiedStatistically significant tumor size diminution[4]
iRGD-IP PeptideBreast CancerXenograft Mice5 mg/kg for 11 daysNot SpecifiedStatistically significant tumor size diminution[4]

Table 2: Apoptotic Effects of Natural Compounds in a Xenograft Model

CompoundCancer Cell LineApoptotic Rate (in vitro at 50 µg/mL)Key Apoptotic Proteins Modulated (in vivo)
Baicalin Derivative (BAL)A549 (Lung Cancer)39.69%Increased: Bax, caspase-3, caspase-9; Decreased: Bcl-2, p-Akt
Baicalin Derivative (BAD)A549 (Lung Cancer)24.32%Increased: Bax, caspase-3, caspase-9; Decreased: Bcl-2, p-Akt
TomatineHepG2 (Hepatocellular Carcinoma)Dose-dependent increase in early apoptosisActivation of caspase-3, -7, Bcl-2 family, and P53 proteins

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for in vivo anti-cancer studies based on the cited literature.

2.1. Xenograft Mouse Model for Tumor Growth Assessment

  • Cell Culture and Implantation: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, or HepG2 hepatocellular carcinoma) are cultured under standard conditions.[2][3][5] A specific number of viable cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of immunodeficient mice (e.g., nude mice or SCID mice).

  • Animal Groups and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups (n=8-10 mice per group). The control group receives a vehicle solution (e.g., saline buffer), while the treatment groups receive the investigational compound (e.g., this compound) at various dosages. Administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties and the study design.[4]

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of systemic toxicity.[4]

  • Endpoint and Tissue Collection: The experiment is typically terminated when tumors in the control group reach a predetermined size or after a specific duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, or PCR).

2.2. Western Blotting for Protein Expression Analysis

  • Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, caspase-3, p-Akt). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflow Visualizations

Diagram 1: Hypothetical Signaling Pathway of a Natural Anti-Cancer Compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Activates Proliferation Proliferation mTOR->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Induces Natural_Compound This compound (Hypothetical) Natural_Compound->Receptor Binds to/Inhibits Natural_Compound->Akt Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway modulated by a natural anti-cancer compound.

Diagram 2: General Experimental Workflow for In Vivo Anti-Cancer Studies

G Cell_Culture 1. Cancer Cell Culture Implantation 2. Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 4. Random Grouping Tumor_Growth->Grouping Treatment 5. Treatment Administration Grouping->Treatment Measurement 6. Tumor & Body Weight Measurement Treatment->Measurement Endpoint 7. Experimental Endpoint Measurement->Endpoint Analysis 8. Tumor Excision & Analysis Endpoint->Analysis

Caption: A generalized workflow for in vivo evaluation of anti-cancer compounds.

References

A Comparative Analysis of 1β-Hydroxytorilin and Paclitaxel on Lung Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the established anticancer agent paclitaxel and the investigational compound 1β-Hydroxytorilin, focusing on their effects on lung cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform future research and therapeutic strategies.

Disclaimer: Direct comparative studies on the effects of 1β-Hydroxytorilin and paclitaxel on lung cancer cells are not publicly available. This guide therefore presents a juxtaposition of the well-documented effects of paclitaxel with the currently understood mechanisms of torilin, a closely related compound, and the potential action of 1β-Hydroxytorilin based on its known molecular targets.

Executive Summary

Paclitaxel, a cornerstone in lung cancer chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, while direct cellular effects of 1β-Hydroxytorilin on lung cancer cells are not yet characterized, its inhibitory action on Signal Transducer and Activator of Transcription 3 (STAT3) suggests a distinct mechanism of action. STAT3 is a key signaling protein implicated in various aspects of lung cancer progression, including cell proliferation, survival, and angiogenesis. The related compound, torilin, has demonstrated anti-angiogenic and anti-invasive properties. This guide summarizes the known quantitative data for paclitaxel and explores the potential therapeutic avenues of 1β-Hydroxytorilin through a mechanistic lens.

Data Presentation: Paclitaxel Efficacy on A549 Lung Cancer Cells

The following table summarizes key quantitative data for paclitaxel's effects on the commonly used A549 non-small cell lung cancer cell line.

ParameterValueExperimental Context
IC50 (Cell Viability) ~11 nM72-hour treatment, CyQUANT assay.[1]
Apoptosis Induction Significant increaseAnnexin V/PI assay; increased cleavage of PARP and caspase-3.[2][3]
Cell Cycle Arrest G2/M phase arrestFlow cytometry analysis.[2]

Comparative Biological Activities

Feature1β-Hydroxytorilin (and related Torilin)Paclitaxel
Primary Mechanism STAT3 Inhibition (hypothesized for 1β-Hydroxytorilin)Microtubule stabilization
Cellular Effects Anti-angiogenic and anti-invasive (reported for Torilin)Cytotoxic, induces apoptosis and cell cycle arrest
Molecular Targets STAT3 signaling pathwayβ-tubulin subunit of microtubules

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: A549 cells are treated with the test compound at a predetermined concentration for a specified time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of paclitaxel and the hypothesized pathway for 1β-Hydroxytorilin, along with a general experimental workflow for evaluating anticancer compounds.

paclitaxel_pathway paclitaxel Paclitaxel tubulin β-tubulin paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes assembly & prevents disassembly mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 1: Paclitaxel Signaling Pathway.

hydroxytorilin_pathway hydroxytorilin 1β-Hydroxytorilin stat3 STAT3 hydroxytorilin->stat3 Inhibits gene_transcription Gene Transcription stat3->gene_transcription Activates cell_proliferation Cell Proliferation gene_transcription->cell_proliferation survival Survival gene_transcription->survival angiogenesis Angiogenesis gene_transcription->angiogenesis

Figure 2: Hypothesized 1β-Hydroxytorilin Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Lung Cancer Cell Lines (e.g., A549) treatment Treatment with 1β-Hydroxytorilin or Paclitaxel cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Tumor Xenograft Model in_vivo_treatment In Vivo Drug Administration xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity Toxicity Assessment in_vivo_treatment->toxicity

Figure 3: General Experimental Workflow for Anticancer Drug Evaluation.

Discussion and Future Directions

The extensive research on paclitaxel provides a solid benchmark for its efficacy and mechanism of action in lung cancer. It is a potent inducer of apoptosis and cell cycle arrest in non-small cell lung cancer cells.[2]

The therapeutic potential of 1β-Hydroxytorilin, while not yet directly demonstrated on lung cancer cells, is suggested by its ability to inhibit STAT3. The STAT3 signaling pathway is constitutively activated in a significant percentage of non-small cell lung cancers and is associated with poor prognosis. STAT3 activation promotes the transcription of genes involved in cell proliferation (e.g., c-Myc, cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis (e.g., VEGF). Therefore, inhibition of STAT3 by 1β-Hydroxytorilin could theoretically lead to decreased tumor growth, increased apoptosis, and reduced angiogenesis.

The anti-angiogenic and anti-invasive properties of the related compound torilin further support the potential of this class of molecules in cancer therapy. Future research should focus on direct in vitro and in vivo studies of 1β-Hydroxytorilin on various lung cancer cell lines to determine its IC50 values, effects on apoptosis and the cell cycle, and to confirm its mechanism of action through STAT3 inhibition. Comparative studies with established drugs like paclitaxel will be crucial to ascertain its potential as a novel therapeutic agent for lung cancer.

References

A Comparative Analysis of the Cytotoxicity of Sesquiterpenoids, with a Focus on 1β-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural products remain a vital source of novel therapeutic agents. Among these, sesquiterpenoids, a class of C15 terpenoids, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of 1β-Hydroxytorilin and other notable sesquiterpenoids, supported by available experimental data. It is tailored for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these compounds.

While direct quantitative cytotoxicity data for 1β-Hydroxytorilin from seminal studies was not available in the reviewed literature, this guide leverages data from related guaiane sesquiterpenoids and other cytotoxic sesquiterpenoids to provide a comparative context.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of several sesquiterpenoids against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundSesquiterpenoid ClassCancer Cell LineIC50 (µM)Reference
1β-HydroxytorilinGuaianeA549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT15 (Colon)Data not available in cited literature[1][2]
TorilinGuaianeA549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT15 (Colon)Data not available in cited literature[1][2]
1α-HydroxytorilinGuaianeA549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT15 (Colon)Data not available in cited literature[1][2]
Chlorohyssopifolin AChlorinated GuaianolideHL-60 (Leukemia), U-937 (Leukemia), U-937/Bcl-2, SK-MEL-1 (Melanoma)< 10[3][4]
Chlorohyssopifolin CChlorinated GuaianolideHL-60 (Leukemia), U-937 (Leukemia), U-937/Bcl-2, SK-MEL-1 (Melanoma)< 10[4]
Chlorohyssopifolin DChlorinated GuaianolideHL-60 (Leukemia), U-937 (Leukemia), U-937/Bcl-2, SK-MEL-1 (Melanoma)< 10[3][4]
Linichlorin AChlorinated GuaianolideHL-60 (Leukemia), U-937 (Leukemia), U-937/Bcl-2, SK-MEL-1 (Melanoma)< 10[3][4]

Note: The seminal study on 1β-Hydroxytorilin, torilin, and 1α-hydroxytorilin confirmed their cytotoxic activity against the listed cell lines but did not provide specific IC50 values in the accessible literature.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability in a 96-well plate format.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Culture medium

  • Test compounds (Sesquiterpenoids)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the sesquiterpenoid compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle-treated control group.

  • Cell Fixation: Gently remove the culture medium and add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding compound_treatment Treatment with Sesquiterpenoids cell_seeding->compound_treatment cell_fixation Cell Fixation with cold TCA compound_treatment->cell_fixation washing_1 Washing to remove TCA cell_fixation->washing_1 staining Staining with SRB solution washing_1->staining washing_2 Washing to remove unbound SRB staining->washing_2 solubilization Solubilization of bound dye washing_2->solubilization absorbance Measure Absorbance at 515 nm solubilization->absorbance data_analysis Calculate IC50 values absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathways in Sesquiterpenoid-Induced Cytotoxicity

While the specific signaling pathways affected by 1β-Hydroxytorilin are not detailed in the available literature, studies on other guaiane sesquiterpenoids, such as chlorinated guaianolides, have elucidated their mechanism of action. Many of these compounds induce apoptosis, a form of programmed cell death, in cancer cells.

A common pathway involves the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. This activation can be triggered by the release of cytochrome c from the mitochondria into the cytoplasm. The released cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Induced by Guaiane Sesquiterpenoids Guaiane Guaiane Sesquiterpenoids Mitochondria Mitochondria Guaiane->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of 1beta-Hydroxytorilin and Cisplatin Efficacy in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the natural compound 1beta-hydroxytorilin and the conventional chemotherapeutic agent cisplatin on ovarian cancer cell lines. While extensive data is available for cisplatin, a cornerstone in ovarian cancer treatment, research on this compound is in its nascent stages. This document summarizes the available evidence, highlights the gaps in current knowledge, and provides a framework for future comparative studies.

Executive Summary

Cisplatin is a potent, platinum-based drug with a well-documented mechanism of action involving DNA damage and induction of apoptosis in cancer cells. It is a standard-of-care chemotherapy for ovarian cancer. In contrast, this compound is a sesquiterpenoid compound that has demonstrated cytotoxic effects against a limited number of cancer cell lines, including the ovarian cancer cell line SK-OV-3. However, detailed studies on its efficacy, mechanism of action, and comparative performance against established drugs like cisplatin in a broader range of ovarian cancer cell lines are currently lacking. This guide presents the known characteristics of both compounds to offer a preliminary comparative perspective.

Data Presentation: A Comparative Overview

Due to the limited publicly available data for this compound, a direct quantitative comparison with cisplatin is challenging. The following table summarizes the available information.

FeatureThis compoundCisplatin
Compound Type Sesquiterpenoid (Natural Product)Platinum-based coordination complex
Mechanism of Action Not fully elucidated. Presumed to induce cytotoxicity.Induces cell death by forming DNA adducts, leading to DNA damage and subsequent apoptosis.[1]
Known Efficacy in Ovarian Cancer Cell Lines Cytotoxic against SK-OV-3 cell line.[2]Broadly effective against numerous ovarian cancer cell lines (e.g., A2780, SK-OV-3, OVCAR-3).
IC50 Values Not publicly available in peer-reviewed literature.Varies depending on the cell line and exposure time (typically in the low micromolar range).
Induction of Apoptosis Presumed, but not experimentally detailed.Well-documented; activates intrinsic and extrinsic apoptotic pathways.
Resistance Mechanisms Not studied.Multiple mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[2][3]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (e.g., for this compound)
  • Cell Culture: Human ovarian cancer cell lines (e.g., SK-OV-3, A2780) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The following day, cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide are added, and the cells are incubated in the dark for 15 minutes.

    • The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

Standard Protocol for Cisplatin Treatment
  • Cell Culture: Ovarian cancer cell lines are cultured as described above.

  • Cisplatin Treatment: A stock solution of cisplatin is prepared in a suitable solvent (e.g., 0.9% NaCl solution). Cells are treated with a range of cisplatin concentrations (typically 1-50 µM) for 24 to 72 hours.

  • Analysis: The effects of cisplatin on cell viability, apoptosis, and DNA damage are assessed using assays such as the MTT assay, Annexin V/PI staining, and comet assay or staining for γH2AX foci.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of Cisplatin-Induced Apoptosis

cisplatin_pathway cluster_cell Ovarian Cancer Cell cisplatin Cisplatin dna Nuclear DNA cisplatin->dna Enters cell and nucleus dna_damage DNA Adducts & Double-Strand Breaks dna->dna_damage Forms adducts atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates apoptosome caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Cisplatin induces apoptosis by causing DNA damage, leading to the activation of the p53 pathway and mitochondrial-mediated caspase activation.

Hypothetical Signaling Pathway for this compound

hydroxytorilin_pathway cluster_cell Ovarian Cancer Cell hydroxytorilin 1β-Hydroxytorilin unknown_target Potential Target (e.g., Kinase, Receptor) hydroxytorilin->unknown_target signaling_cascade Inhibition of Pro-Survival Signaling (e.g., PI3K/Akt) unknown_target->signaling_cascade pro_apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bax, Bad) signaling_cascade->pro_apoptotic anti_apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) signaling_cascade->anti_apoptotic mitochondrion Mitochondrial Dysfunction pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion caspase_activation Caspase Activation mitochondrion->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A hypothetical pathway for this compound, suggesting it may inhibit pro-survival signaling, leading to apoptosis.

Experimental Workflow for Comparative Efficacy Study

experimental_workflow cluster_assays Efficacy Assessment start Start: Ovarian Cancer Cell Line Culture treatment Treatment with: - 1β-Hydroxytorilin (Test) - Cisplatin (Positive Control) - Vehicle (Negative Control) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) incubation->mechanism data_analysis Data Analysis: - IC50 Calculation - Statistical Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis mechanism->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: A generalized workflow for comparing the in vitro efficacy of this compound and cisplatin on ovarian cancer cell lines.

Conclusion and Future Directions

Cisplatin remains a critical therapeutic agent for ovarian cancer, with a well-characterized mechanism of action and extensive clinical data. While this compound has shown initial promise with cytotoxic activity against the SK-OV-3 ovarian cancer cell line, a significant knowledge gap exists.[2] To establish its potential as a therapeutic agent, further research is imperative.

Future studies should focus on:

  • Broad-Spectrum Efficacy Screening: Testing this compound against a larger panel of ovarian cancer cell lines, including those with known resistance to cisplatin.

  • Quantitative Analysis: Determining the IC50 values of this compound across different cell lines and time points.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which this compound induces cell death, including its effects on the cell cycle, apoptosis, and key signaling proteins.

  • Direct Comparative Studies: Performing head-to-head comparisons with cisplatin to evaluate relative potency and potential for synergistic effects.

A thorough investigation into these areas will be crucial in determining whether this compound holds promise as a novel therapeutic agent for ovarian cancer, either as a standalone treatment or in combination with existing chemotherapies.

References

Cross-Validation of 1β-Hydroxytorilin's Cytotoxic Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-laboratory validation of the biological activity of 1β-Hydroxytorilin is not currently possible due to a lack of published data from multiple independent research groups. To date, the primary study detailing the cytotoxic effects of this compound is a 2006 paper by Park et al. titled "Guaiane Sesquiterpenoids From Torilis japonica and Their Cytotoxic Effects on Human Cancer Cell Lines." [1][2] This guide, therefore, presents a detailed analysis of the data from this single study to serve as a benchmark for future research and to highlight the need for further validation.

Overview of 1β-Hydroxytorilin

1β-Hydroxytorilin is a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica, a plant used in traditional medicine.[1][3][4] Sesquiterpenoids from this plant, including the related compound torilin, have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anti-invasive properties.[5][6][7]

Cytotoxic Activity Data

The study by Park et al. (2006) evaluated the in vitro cytotoxicity of 1β-Hydroxytorilin against a panel of four human cancer cell lines. The results, presented as ED₅₀ values (the concentration of a drug that gives half-maximal response), are summarized in the table below. For comparison, data for the related compounds torilin and 1α-hydroxytorilin from the same study are also included.

CompoundA549 (Lung Cancer) ED₅₀ (µg/mL)SK-OV-3 (Ovarian Cancer) ED₅₀ (µg/mL)SK-MEL-2 (Melanoma) ED₅₀ (µg/mL)HCT15 (Colon Cancer) ED₅₀ (µg/mL)
1β-Hydroxytorilin 4.11 3.89 4.32 3.98
Torilin2.832.543.112.97
1α-Hydroxytorilin>10>10>10>10

Data sourced from Park et al. (2006).[1][2]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The cytotoxicity data presented above was obtained using the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Preparation: The human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) were seeded in 96-well microtiter plates and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of 1β-Hydroxytorilin and incubated for an additional 48 hours.

  • Cell Fixation: Following incubation, the cells were fixed in situ by gently adding cold 50% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates were washed with tap water and air-dried. The fixed cells were then stained with a 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.

  • Data Acquisition: The absorbance was measured at 540 nm using a spectrophotometer. The ED₅₀ values were then calculated from the concentration-response curves.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_lines A549, SK-OV-3, SK-MEL-2, HCT15 seeding Seed cells in 96-well plates cell_lines->seeding incubation1 Incubate for 24h seeding->incubation1 add_compound Add 1β-Hydroxytorilin incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 fixation Fix with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize with Tris washing->solubilization read_absorbance Read Absorbance at 540nm solubilization->read_absorbance calculate_ed50 Calculate ED₅₀ read_absorbance->calculate_ed50 hypothetical_pathway hydroxytorilin 1β-Hydroxytorilin cell_stress Cellular Stress hydroxytorilin->cell_stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) cell_stress->anti_apoptotic mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Head-to-Head Comparison: 1β-Hydroxytorilin vs. Doxorubicin on HCT15 Cells - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability: As of the latest literature review, there are no publicly available scientific studies that directly compare the effects of 1β-Hydroxytorilin and doxorubicin on the HCT15 human colorectal cancer cell line. Furthermore, no studies were identified that investigated the effects of 1β-Hydroxytorilin on HCT15 cells specifically.

Therefore, this guide provides a comprehensive analysis of the well-documented effects of doxorubicin on HCT15 cells, presented as a baseline for future comparative research. To offer some context for the potential activity of 1β-Hydroxytorilin, a brief overview of the general biological activities of its compound class, guaianolide sesquiterpenoids, is included.

Doxorubicin: A Profile of its Effects on HCT15 Cells

Doxorubicin is a widely utilized chemotherapeutic agent in the treatment of various cancers, including colorectal cancer. Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This section details its specific effects on the HCT15 cell line.

Quantitative Data Summary

The following table summarizes key quantitative parameters of doxorubicin's effects on HCT15 cells, compiled from multiple studies.

ParameterExperimental ConditionResult
Cytotoxicity (IC50) 24-hour treatmentConcentration-dependent decrease in cell viability[1]
Apoptosis 24-hour treatmentInduction of apoptosis, confirmed by PARP and lamin B cleavage[2][3]
Cell Cycle 24-hour treatmentArrest in the G2/M phase[2]
Reactive Oxygen Species (ROS) Time-dependent treatmentIncreased generation of ROS[2]
Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of doxorubicin on HCT15 cells.

Cell Culture: HCT15 cells are typically maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified atmosphere of 5% CO2 at 37°C.

MTT Assay for Cell Viability:

  • Seed HCT15 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated controls.

Flow Cytometry for Cell Cycle Analysis:

  • Treat HCT15 cells with doxorubicin for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression:

  • Lyse doxorubicin-treated and control HCT15 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_culture HCT15 Cell Culture treatment Treatment with Doxorubicin and Vehicle Control cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_expression Protein Expression (Western Blot) treatment->protein_expression ic50_calc IC50 Calculation cytotoxicity->ic50_calc apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Level Analysis protein_expression->protein_quant

Caption: A generalized workflow for evaluating the effects of a compound on HCT15 cells.

doxorubicin_pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Signaling cluster_outcomes Cellular Outcomes dox Doxorubicin dna_damage DNA Damage & Topoisomerase II Inhibition dox->dna_damage ros ROS Generation dox->ros p53_activation p53 Activation dna_damage->p53_activation apoptosis_pathway Apoptotic Pathway Modulation (Bcl-2 family, Caspases) p53_activation->apoptosis_pathway cell_cycle_checkpoint Cell Cycle Checkpoint Activation p53_activation->cell_cycle_checkpoint apoptosis Apoptosis apoptosis_pathway->apoptosis g2m_arrest G2/M Arrest cell_cycle_checkpoint->g2m_arrest

Caption: A simplified diagram of doxorubicin's signaling pathways in cancer cells.

1β-Hydroxytorilin and Guaianolide Sesquiterpenoids: A Contextual Overview

1β-Hydroxytorilin is classified as a guaianolide sesquiterpenoid. While direct data on its effect on HCT15 cells is unavailable, studies on other compounds within this class have revealed significant biological activities.

Guaianolide sesquiterpenoids are natural products that have been investigated for their potential anticancer properties.[4][5] Research has shown that some guaianolides can induce cytotoxicity and apoptosis in various human tumor cell lines.[6] The proposed mechanisms often involve the induction of programmed cell death pathways.[6][7] It is important to reiterate that these are general findings for the compound class and cannot be directly extrapolated to the specific actions of 1β-Hydroxytorilin on HCT15 cells without dedicated experimental validation.

Conclusion and Future Directions

Doxorubicin demonstrates potent anti-cancer effects on HCT15 cells by inducing cytotoxicity, apoptosis, and G2/M cell cycle arrest. The experimental protocols and signaling pathways outlined in this guide provide a solid foundation for understanding its mechanism of action in this specific cell line.

The absence of data for 1β-Hydroxytorilin highlights a significant knowledge gap. Future research should focus on evaluating the efficacy of 1β-Hydroxytorilin on HCT15 cells and other colorectal cancer models. A direct, head-to-head comparison with doxorubicin would be invaluable for determining its potential as a novel therapeutic agent, assessing its relative potency, and elucidating any unique mechanisms of action. Such studies are essential for the advancement of new cancer therapies.

References

A Comparative Analysis of Guaianolide Sesquiterpenes: Insights into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the structural features influencing the biological activity of guaianolide sesquiterpenes, with a focus on cytotoxic and anti-inflammatory properties.

Guaianolide sesquiterpenes, a diverse class of natural products, have garnered significant attention from the scientific community for their wide range of biological activities, including potent antitumor and anti-inflammatory effects. These compounds, characterized by a 5-7-5 fused ring system, offer a rich scaffold for medicinal chemistry exploration. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this class, using 1β-Hydroxytorilin as a reference point and drawing on experimental data from various analogs to elucidate the molecular determinants of their bioactivity.

Comparative Biological Activity of Guaianolide Sesquiterpenes

The cytotoxic and anti-inflammatory activities of several guaianolide sesquiterpenes are summarized below. The data highlights how modifications to the core guaianolide structure can significantly impact their potency.

CompoundCell LineActivity TypeIC50 (µM)Reference
1β-HydroxytorilinA549, SK-OV-3, SK-MEL-2, HCT15CytotoxicityNot Specified[1]
ParthenolideVariousCytotoxicityVariesGeneral Knowledge
CynaropicrinVariousAnti-inflammatoryVaries[1]
Dehydrocostus LactoneHBVAntiviralVaries[1]
Artemongolides HB16Melanogenesis PromotionNot Specified[2]
Argyin H-KA549, MCF-7, HepG2Cytotoxicity15.13–21.62[3]

Key Structure-Activity Relationships

The biological activity of guaianolide sesquiterpenes is intrinsically linked to several key structural features:

  • α-Methylene-γ-lactone Moiety: The presence of an α,β-unsaturated γ-lactone ring is a hallmark of many biologically active sesquiterpene lactones. This group acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This alkylating ability is considered a primary mechanism for their biological effects.[1]

  • Lipophilicity and Molecular Geometry: The overall shape and lipophilicity of the molecule play a crucial role in its ability to traverse cell membranes and interact with its biological targets.[1]

  • Hydroxylation and Acylation Patterns: The position and stereochemistry of hydroxyl groups, as well as the presence of ester functionalities (e.g., angeloyloxy substitution), can significantly modulate the bioactivity. For instance, specific hydroxylation patterns can influence hydrogen bonding interactions with target proteins, while acylation can affect the compound's solubility and cell permeability. The angeloyloxy substitution has been shown to strengthen the inhibitory effects of some guaianolides.[3]

Experimental Protocols

The evaluation of the biological activity of guaianolide sesquiterpenes typically involves a variety of in vitro assays.

Cytotoxicity Assays (e.g., MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assays (e.g., Measurement of IL-6 and CCL2 mRNA expression):

  • Cell Stimulation: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: The cells are co-treated with the test compounds at various concentrations.

  • RNA Extraction and qRT-PCR: After incubation, total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes, such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 2 (CCL2), are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the inhibitory effect of the compounds is determined.[2]

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.

SAR_Guaianolides cluster_sar Structure-Activity Relationship Core_Scaffold Guaianolide Scaffold (5-7-5 Ring System) Biological_Activity Biological Activity (Cytotoxicity, Anti-inflammatory) Core_Scaffold->Biological_Activity Lactone α-Methylene-γ-lactone (Michael Acceptor) Lactone->Biological_Activity Covalent Modification Substituents Hydroxyl/Acyl Groups (Modulate Potency & Selectivity) Substituents->Biological_Activity Target Interaction Lipophilicity Lipophilicity & Geometry (Cellular Uptake) Lipophilicity->Biological_Activity Bioavailability

Caption: Key structural features of guaianolide sesquiterpenes influencing their biological activity.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Guaianolide Analogs Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Formation Viable Cells Form Formazan MTT_Assay->Formazan_Formation Solubilization Dissolve Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 End End IC50->End

Caption: A typical workflow for determining the cytotoxicity of guaianolide analogs using the MTT assay.

Conclusion

The study of guaianolide sesquiterpenes reveals a complex interplay between their three-dimensional structure and their biological function. The α-methylene-γ-lactone moiety is a critical pharmacophore for many, but the potency and selectivity are fine-tuned by the pattern of substitution on the carbocyclic core. Further synthesis and evaluation of novel analogs, guided by the structure-activity relationships outlined here, will be instrumental in developing new therapeutic agents based on this versatile natural product scaffold.

References

Independent Verification of 1β-Hydroxytorilin's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological activities of 1β-Hydroxytorilin. Due to a lack of independent, peer-reviewed studies detailing the specific biological activities and quantitative data for 1β-Hydroxytorilin, this document focuses on a comparative assessment against its closely related parent compound, Torilin, and the broader class of guaianolide sesquiterpenes. This approach aims to provide a contextual framework for the potential, yet unverified, activities of 1β-Hydroxytorilin.

Overview of Published Activities

1β-Hydroxytorilin has been reported to exhibit cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT15 (colon cancer). However, to date, no publicly available scientific literature provides quantitative data, such as IC50 values, from these cytotoxicity assays, nor has there been independent verification of these claims.

In contrast, extensive research has been conducted on Torilin and other guaianolide sesquiterpenes, providing a basis for potential biological activities that may be shared by 1β-Hydroxytorilin. These activities primarily include cytotoxic and anti-inflammatory effects.

Comparative Cytotoxicity Data

While specific IC50 values for 1β-Hydroxytorilin are not available in published literature, the following table summarizes the cytotoxic activities of related guaianolide sesquiterpenes against various cancer cell lines. This data is intended to serve as a reference for the potential potency of this class of compounds.

Table 1: Cytotoxic Activities of Selected Guaianolide Sesquiterpenes

Compound/ExtractCell LineIC50 (µM)Reference
Ainsfragolide (1)A5498.3[1]
Ainsfragolide (1)HepG20.4[1]
Ainsfragolide (1)MCF-71.5[1]
Argyin K (4)A54921.62[2]
Argyin K (4)HepG219.88[2]
Argyin K (4)MCF-715.13[2]
Cynaropicrin (14)Mouse Peritoneal CellsCytotoxic[3]
Helenalin (15)Mouse Peritoneal CellsCytotoxic[3]

Experimental Protocols

The following is a generalized protocol for a common cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is often used to determine the cytotoxic effects of compounds on adherent cell lines.[4][5][6][7] This protocol is provided as a representative example of how the cytotoxicity of 1β-Hydroxytorilin could be experimentally verified.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 1β-Hydroxytorilin) and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates until no moisture is visible. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

While the mechanism of action for 1β-Hydroxytorilin has not been elucidated, research on the parent compound, Torilin, has shed light on its anti-inflammatory effects, which may be relevant. Torilin has been shown to inhibit the inflammatory response by targeting key signaling pathways.[8][9][10]

Anti-inflammatory Signaling Pathway of Torilin

Torilin exerts its anti-inflammatory effects by inhibiting the TAK1-mediated MAP Kinase and NF-κB signaling pathways.[8][9][10] Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the production of pro-inflammatory mediators. Torilin intervenes in this pathway by inhibiting the activation of TAK1, a critical upstream kinase. This inhibition subsequently prevents the phosphorylation and activation of downstream targets, including the MAP kinases (JNK, p38, and ERK) and the IKK complex, which is responsible for activating the transcription factor NF-κB.[8][9][10] The net effect is a reduction in the expression of inflammatory genes.

Torilin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK MAP Kinases (JNK, p38, ERK) TAK1->MAPK IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Inflammatory_Genes Inflammatory Gene Expression NFkappaB->Inflammatory_Genes translocates & activates Torilin Torilin Torilin->TAK1 inhibits

Caption: Anti-inflammatory mechanism of Torilin.

Experimental Workflow for Investigating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like 1β-Hydroxytorilin.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment Treatment with 1β-Hydroxytorilin Stimulation->Treatment NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Treatment->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Western Blot for Signaling Proteins (p-TAK1, p-p65, etc.) Treatment->Western_Blot Data_Quantification Quantification of NO and Cytokine Levels NO_Assay->Data_Quantification Cytokine_Assay->Data_Quantification Pathway_Analysis Analysis of Protein Expression & Phosphorylation Western_Blot->Pathway_Analysis IC50_Calculation Calculation of IC50 for Inhibition Data_Quantification->IC50_Calculation Conclusion Conclusion on Anti-inflammatory Efficacy and Mechanism IC50_Calculation->Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for anti-inflammatory activity assessment.

Conclusion and Future Directions

The available information suggests that 1β-Hydroxytorilin may possess cytotoxic properties against various cancer cell lines. However, the absence of peer-reviewed, quantitative data necessitates independent verification to substantiate these claims. Furthermore, based on the activities of the closely related compound Torilin, it is plausible that 1β-Hydroxytorilin could also exhibit anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

To rigorously evaluate the therapeutic potential of 1β-Hydroxytorilin, future research should focus on:

  • Independent Cytotoxicity Screening: Performing dose-response studies using standardized assays (e.g., SRB or MTT) to determine the IC50 values of 1β-Hydroxytorilin against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including apoptosis induction, cell cycle arrest, and effects on key signaling pathways.

  • Anti-inflammatory Activity Assessment: Evaluating its ability to suppress inflammatory responses in relevant in vitro and in vivo models.

  • Comparative Studies: Directly comparing the potency and efficacy of 1β-Hydroxytorilin with Torilin and other relevant therapeutic agents.

This systematic approach will be crucial in validating the initial reports and establishing a solid scientific foundation for any future drug development efforts centered on 1β-Hydroxytorilin.

References

Assessing the Selectivity of 1β-Hydroxytorilin for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. 1β-Hydroxytorilin, a guaianolide sesquiterpene, has emerged as a compound of interest due to its cytotoxic effects against various human tumor cell lines. This guide provides a comparative assessment of the available data on the selectivity of 1β-Hydroxytorilin and its parent compound, torilin, for cancer cells over normal cells, supported by experimental data and methodologies for key assays.

Executive Summary

The parent compound, torilin, has been investigated for its anti-cancer properties, primarily focusing on its ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein[3]. While this is a significant anti-cancer mechanism, direct comparisons of its toxicity to normal cells are scarce.

This guide will synthesize the available information on 1β-Hydroxytorilin and related compounds to provide a framework for assessing its potential as a selective anti-cancer agent.

Data Presentation: Cytotoxicity

Due to the limited direct data on 1β-Hydroxytorilin, the following table includes information on its observed cytotoxic activity against cancer cell lines and contextual data from related guaianolide sesquiterpenes that have been tested against both cancerous and normal-like cell lines.

CompoundCell LineCell TypeIC50 (µM)Selectivity HighlightReference
1β-Hydroxytorilin A549Human Lung CarcinomaData not availableCytotoxicity reported[1]
SK-OV-3Human Ovarian CancerData not availableCytotoxicity reported[1]
SK-MEL-2Human Skin MelanomaData not availableCytotoxicity reported[1]
HCT15Human Colon CancerData not availableCytotoxicity reported[1]
Salograviolide-A Derivatives HCT116Human Colorectal CancerPotent (specific values vary by derivative)Showed minor anti-growth activity against NCM460 cells[2]
NCM460Normal-like Human Colon MucosaLess active than against HCT116Favorable cytotoxicity and selectivity for cancer cells[2]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1β-Hydroxytorilin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Mandatory Visualizations

Logical Workflow for Assessing Selectivity

The following diagram outlines a logical workflow for the comprehensive assessment of the selectivity of a test compound like 1β-Hydroxytorilin.

G cluster_0 Initial Screening cluster_1 Selectivity Assessment cluster_2 Mechanism of Action cluster_3 Outcome Compound of Interest\n(1β-Hydroxytorilin) Compound of Interest (1β-Hydroxytorilin) Cytotoxicity Screening\n(Panel of Cancer Cell Lines) Cytotoxicity Screening (Panel of Cancer Cell Lines) Compound of Interest\n(1β-Hydroxytorilin)->Cytotoxicity Screening\n(Panel of Cancer Cell Lines) Comparative Cytotoxicity\n(Cancer vs. Normal Cell Lines) Comparative Cytotoxicity (Cancer vs. Normal Cell Lines) Cytotoxicity Screening\n(Panel of Cancer Cell Lines)->Comparative Cytotoxicity\n(Cancer vs. Normal Cell Lines) Determine IC50 Values Determine IC50 Values Comparative Cytotoxicity\n(Cancer vs. Normal Cell Lines)->Determine IC50 Values Calculate Selectivity Index\n(SI = IC50 Normal / IC50 Cancer) Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) Determine IC50 Values->Calculate Selectivity Index\n(SI = IC50 Normal / IC50 Cancer) Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Calculate Selectivity Index\n(SI = IC50 Normal / IC50 Cancer)->Apoptosis Assays\n(e.g., Annexin V) Signaling Pathway Analysis\n(e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Apoptosis Assays\n(e.g., Annexin V)->Signaling Pathway Analysis\n(e.g., Western Blot) Selective Anticancer Agent Profile Selective Anticancer Agent Profile Signaling Pathway Analysis\n(e.g., Western Blot)->Selective Anticancer Agent Profile

Caption: Workflow for evaluating the selective anti-cancer properties of a compound.

Hypothesized Apoptotic Signaling Pathway for Guaianolide Sesquiterpenes

Based on the known mechanisms of other sesquiterpene lactones, the following diagram illustrates a plausible signaling pathway for apoptosis induction by compounds like 1β-Hydroxytorilin. It is important to note that this is a generalized pathway and requires specific experimental validation for 1β-Hydroxytorilin.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling 1β-Hydroxytorilin 1β-Hydroxytorilin ROS Production ROS Production 1β-Hydroxytorilin->ROS Production Cell Cell Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated mechanism of apoptosis induction by 1β-Hydroxytorilin.

Conclusion

The available evidence suggests that 1β-Hydroxytorilin is a cytotoxic agent against several human cancer cell lines. While direct comparative data with normal cells is currently lacking for this specific compound, the broader family of guaianolide sesquiterpenes has demonstrated a promising degree of selectivity. Further research, following the outlined experimental protocols, is imperative to definitively establish the selectivity profile of 1β-Hydroxytorilin and to elucidate its precise mechanism of action. Should this selectivity be confirmed, 1β-Hydroxytorilin could represent a valuable lead compound in the development of novel, targeted anti-cancer therapies.

References

Comparative Transcriptome Analysis of 1β-Hydroxytorilin: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the transcriptomic effects of 1β-Hydroxytorilin is not possible at this time due to a lack of publicly available research data. While initial studies have indicated that 1β-Hydroxytorilin exhibits cytotoxic properties against several human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon)[1], detailed investigations into its molecular mechanisms of action and its impact on global gene expression are not yet published in the scientific literature.

Our extensive search for transcriptome data, as well as studies detailing the compound's effects on key cellular processes such as apoptosis, cell cycle progression, and specific signaling pathways, did not yield any specific results for 1β-Hydroxytorilin. The current body of scientific literature does not contain the necessary experimental data to perform the requested comparative analysis, including the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

The development of a comprehensive comparison guide as requested would require dedicated research studies focusing on the following areas:

  • RNA-Sequencing (RNA-Seq) Analysis: To understand the global changes in gene expression in cells treated with 1β-Hydroxytorilin compared to control cells or cells treated with alternative compounds.

  • Pathway Analysis: Bioinformatic analysis of RNA-Seq data to identify the key signaling pathways and biological processes modulated by 1β-Hydroxytorilin.

  • Functional Assays: Experimental validation of the transcriptomic findings through assays that measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle progression (e.g., flow cytometry with propidium iodide), and the activity of specific signaling proteins (e.g., Western blotting for phosphorylated kinases).

  • Comparative Studies: Direct experimental comparisons of 1β-Hydroxytorilin with other known cytotoxic or therapeutic agents to determine its relative efficacy and unique mechanisms of action.

Until such studies are conducted and their results are made publicly available, a detailed and data-driven comparative guide on the transcriptomic effects of 1β-Hydroxytorilin cannot be constructed. Researchers and drug development professionals interested in this compound are encouraged to perform the necessary foundational research to elucidate its molecular and transcriptomic impact.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1beta-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

Personal Protective Equipment (PPE) and Safety Precautions

All personnel handling 1beta-Hydroxytorilin waste must use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] The minimum required PPE includes:

PPE ComponentSpecification
Gloves Chemotherapy-resistant nitrile gloves, non-sterile with reinforced fingertips and long cuffs.[2]
Gown Long-sleeved, impermeable gown with cuffs that can be tied in the back.[2]
Eye Protection Safety goggles or a face shield.[2]
Respiratory A suitable mask should be worn.
Footwear Appropriate protective footwear.[1]

Work should always be conducted over a disposable, plastic-backed absorbent pad to contain any potential spills.[3]

Waste Segregation and Container Requirements

Proper segregation of cytotoxic waste is critical to ensure it is handled and treated correctly.[1] All waste contaminated with this compound must be segregated from other laboratory waste streams.

Waste TypeContainer SpecificationLabeling
Solid Waste Leak-proof, rigid containers.[1] For non-sharp solid waste (e.g., gowns, gloves, vials, empty packaging), use designated cytotoxic waste bags (purple waste stream) that are at least 2 mm thick for polypropylene.[1][4]Clearly marked with the cytotoxic hazard symbol and "Cytotoxic Waste".[1]
Liquid Waste Leak-proof, shatter-resistant containers. Avoid disposal down the drain.Clearly marked with the cytotoxic hazard symbol and "Cytotoxic Waste".
Sharps Waste Puncture-resistant, leak-proof sharps containers specifically designated for cytotoxic sharps.[2]Clearly marked with the cytotoxic hazard symbol and "Cytotoxic Sharps".[2]
Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of materials contaminated with this compound.

Experimental Protocol: Waste Disposal

  • Preparation: Don all required PPE as specified in the table above. Prepare the designated, properly labeled cytotoxic waste containers in the immediate work area before beginning any procedure involving this compound.

  • Immediate Disposal: At the point of use, immediately place all contaminated items into the appropriate cytotoxic waste container.

    • Solids: Place contaminated gloves, gowns, bench paper, and empty vials directly into the designated purple cytotoxic waste bag or rigid container.[4]

    • Sharps: Dispose of all needles, syringes, and other contaminated sharps directly into the cytotoxic sharps container.[2] Do not recap, bend, or break needles.

    • Liquids: Aspirate liquid waste into a closed, shatter-proof container. Do not dispose of liquid cytotoxic waste down the sink.

  • Container Sealing: Once waste containers are full (typically filled to no more than three-quarters of their capacity), securely seal them to prevent any leakage.

  • Decontamination: Decontaminate the exterior of the sealed waste containers with a suitable cleaning agent.

  • Storage and Transport: Store the sealed containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.

  • Personnel Decontamination: After handling waste, remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill of this compound, the following steps should be taken immediately:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don PPE: Use a spill kit that includes appropriate PPE (as described above, with the potential addition of respiratory protection depending on the nature of the spill).

  • Containment: Working from the outside of the spill inwards, cover the spill with absorbent materials from the spill kit.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glass (using tongs or other mechanical means) and place them into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as cytotoxic waste.[4]

  • Documentation: Document the spill and the cleanup procedure in the laboratory's safety records.

Diagrams

The following diagrams illustrate the logical workflow for the disposal of this compound and the potential signaling pathway it may influence, based on related compounds.

G cluster_prep Preparation cluster_disposal Waste Segregation & Disposal cluster_final Final Steps a Don Appropriate PPE (Gloves, Gown, Eye Protection) b Prepare Labeled Cytotoxic Waste Containers a->b c Identify Waste Type b->c d Contaminated Solids (PPE, Vials) c->d Solid e Contaminated Sharps (Needles, Syringes) c->e Sharp f Liquid Waste c->f Liquid g Place in Purple Cytotoxic Waste Bag/Bin d->g h Place in Cytotoxic Sharps Container e->h i Collect in Sealed, Leak-proof Container f->i j Securely Seal Containers g->j h->j i->j k Decontaminate Container Exterior j->k l Store in Designated Secure Area k->l m Arrange for Licensed Hazardous Waste Collection l->m n Remove PPE & Dispose as Cytotoxic Waste m->n o Perform Hand Hygiene n->o

Caption: Logical workflow for the proper disposal of this compound.

cluster_upstream Upstream Kinases cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects Torilin Torilin / this compound TAK1 TAK1 Torilin->TAK1 inhibits Apoptosis Apoptosis Torilin->Apoptosis induces IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 ERK ERK1/2 TAK1->ERK IkBa IκBα IKK->IkBa inhibits AP1 AP-1 (c-jun, ATF-2) JNK->AP1 p38->AP1 ERK->AP1 Inflammation Inflammatory Mediators (iNOS, COX-2, Cytokines) AP1->Inflammation NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB->Inflammation

Caption: Potential signaling pathway inhibited by Torilin, a related compound.

References

Personal protective equipment for handling 1beta-Hydroxytorilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1β-Hydroxytorilin, a sesquiterpenoid compound. Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the chemical properties of 1β-Hydroxytorilin and the general safety precautions for handling sesquiterpene lactones and other potentially hazardous research chemicals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C22H32O6ChemicalBook[3]
Molecular Weight 392.49TargetMol[2]
CAS Number 509078-16-4TargetMol[2]
Appearance PowderTargetMol[2]
Storage (Powder) -20°C for 3 yearsTargetMol[2]
Storage (In solvent) -80°C for 1 yearTargetMol[2]

Personal Protective Equipment (PPE)

Given that 1β-Hydroxytorilin is a cytotoxic compound and belongs to the class of sesquiterpene lactones, which are known to be potential allergens, a comprehensive approach to personal protection is mandatory.[4] The following PPE should be worn at all times when handling the compound.

  • Hand Protection : Wear chemical-resistant gloves such as neoprene or nitrile rubber.[5][6] Latex gloves are not recommended as they may not provide sufficient protection.[5] Always inspect gloves for tears or holes before use.[6]

  • Body Protection : A lab coat or, preferably, a disposable coverall should be worn to protect the skin.[5][7] Ensure clothing provides full coverage, including long sleeves.

  • Eye and Face Protection : Tightly fitting safety goggles or a face shield are essential to protect against splashes or airborne particles.[7]

  • Respiratory Protection : When handling the powder form or creating solutions, a certified respirator (e.g., N95 or higher) or a fume hood should be used to prevent inhalation.[7]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with 1β-Hydroxytorilin powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a ventilated enclosure for weighing and preparing solutions.

Safe Handling Practices:

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand all available safety information.

  • Weighing : Carefully weigh the powdered compound within a fume hood to prevent the generation of airborne dust.

  • Solution Preparation : When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Avoid Contact : Do not touch the compound with bare hands.[6] Avoid creating dust or aerosols.

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store 1β-Hydroxytorilin in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Follow the specific storage temperature guidelines: -20°C for the powder and -80°C for solutions in solvent.[2]

  • Keep away from strong oxidizing agents.[8]

Disposal Plan

All waste containing 1β-Hydroxytorilin, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.

  • Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[8]

Experimental Workflow for Handling 1β-Hydroxytorilin

G Workflow for Safe Handling of 1β-Hydroxytorilin cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Weigh Powdered Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: This diagram outlines the essential steps for the safe handling of 1β-Hydroxytorilin, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.